2-Fluoro-5-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNFABVUVHWEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379054 | |
| Record name | 2-fluoro-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51446-30-1 | |
| Record name | 2-Fluoro-5-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51446-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Fluoro-5-hydroxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 51446-30-1
This technical guide provides an in-depth overview of 2-Fluoro-5-hydroxybenzoic acid, a key building block in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, and its emerging role in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
This compound is a substituted aromatic carboxylic acid.[1] The presence of a fluorine atom and a hydroxyl group on the benzene ring imparts unique electronic properties that are of significant interest in the design of bioactive molecules.[1]
| Property | Value | Reference |
| CAS Number | 51446-30-1 | [2] |
| Molecular Formula | C₇H₅FO₃ | [3] |
| Molecular Weight | 156.11 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Melting Point | 201-203 °C | [4] |
| Appearance | White to off-white solid | |
| InChI Key | CZNFABVUVHWEJF-UHFFFAOYSA-N | [5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents.[1] |
Synthesis Protocols
The synthesis of this compound is achievable through several routes. Below are two detailed experimental protocols.
Method 1: Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate
This protocol describes the hydrolysis of the corresponding methyl ester to yield the carboxylic acid.
Experimental Protocol:
-
Dissolution: Dissolve Methyl 2-fluoro-5-hydroxybenzoate (30.0 g, 176.47 mmol, 1.0 eq.) in a solvent mixture of tetrahydrofuran (THF) and water (H₂O) in a 3:1 ratio by volume (total volume 350 mL).[3]
-
Addition of Base: To this solution, add lithium hydroxide monohydrate (LiOH·H₂O) (22.2 g, 529.41 mmol, 3.0 eq.) at room temperature.[3]
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.[3]
-
Work-up:
-
Remove the THF by distillation under reduced pressure.[3]
-
Dilute the residue with cold water.[3]
-
Adjust the pH to approximately 3 with a 1.5 N aqueous solution of hydrochloric acid (HCl).[3]
-
Extract the aqueous phase with ethyl acetate (EtOAc) (3 x 250 mL).[3]
-
Combine the organic phases and wash with brine (150 mL).[3]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
-
Product: The resulting product is this compound as an off-white solid (25.1 g, 91% yield).[3]
Method 2: Ullmann Transformation of 5-Bromo-2-fluorobenzoic acid
This method involves a copper-catalyzed nucleophilic substitution reaction.
Experimental Protocol:
-
Initial Reaction Mixture: In a suitable reaction vessel, add 5-Bromo-2-fluorobenzoic acid (3.5 g, 15.98 mmol) and sodium carbonate (Na₂CO₃) to degassed water.[3]
-
Reflux: Heat the mixture to reflux for 30 minutes. Add another portion of Na₂CO₃ and continue to reflux for an additional 30 minutes.[3]
-
Catalyst Preparation: In a separate vessel, add copper(II) bromide (CuBr₂) and trans-N,N'-dimethylcyclohexane-1,2-diamine to degassed water.[3]
-
Addition of Catalyst: Add the catalyst mixture to the refluxing solution of the benzoic acid derivative.[3]
-
Reaction: Allow the reaction to stir at reflux overnight.[3]
-
Work-up:
-
Product: The desired product, this compound, is obtained as an off-white solid (2.16 g, 87% yield).[3]
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates.[6] This compound is particularly useful in the research and development of antimicrobial, antiviral, and central nervous system-active agents.[4]
While direct biological activity data for this compound is limited, the broader class of hydroxybenzoic acid derivatives is known for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[7][8][9]
A noteworthy recent development is the identification of a 2-hydroxybenzoic acid derivative as a selective inhibitor of Sirtuin 5 (SIRT5), a deacetylase involved in metabolic regulation and a potential target in oncology.[10] This suggests that derivatives of this compound could be explored for their potential as SIRT5 inhibitors.
The general workflow for a structure-activity relationship (SAR) study starting from this compound would involve the chemical modification of its functional groups to synthesize a library of derivatives, which would then be screened for biological activity.
Potential Signaling Pathway Involvement: SIRT5 Inhibition
SIRT5 is a mitochondrial sirtuin that removes acidic acyl modifications from proteins, thereby regulating various metabolic pathways. The discovery of a 2-hydroxybenzoic acid derivative as a selective SIRT5 inhibitor opens up a new avenue for therapeutic intervention.[10] While the exact signaling cascade involving this compound derivatives is yet to be elucidated, a hypothetical mechanism would involve the binding of the compound to the active site of SIRT5, leading to the inhibition of its deacylase activity. This would, in turn, affect the function of downstream metabolic enzymes.
Safety Information
This compound is harmful if swallowed and can cause serious eye damage.[2] It may also cause skin and respiratory irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
Conclusion
This compound is a versatile chemical intermediate with significant potential in drug discovery and development. Its synthesis is well-established, and its structural motifs are present in molecules with interesting biological activities. The recent discovery of a related compound as a selective SIRT5 inhibitor highlights a promising area for future research, positioning this compound as a valuable scaffold for the development of novel therapeutics targeting metabolic pathways. Further investigation into the biological activities of its derivatives is warranted.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | 51446-30-1 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-hydroxybenzoic acid is a key fluorinated building block in medicinal chemistry and organic synthesis. The strategic placement of the fluorine atom and hydroxyl group on the benzoic acid scaffold imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylic acid and hydroxyl groups provide reactive handles for further molecular elaboration. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, a validated synthesis workflow, and its logical application in drug discovery pipelines.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in biological systems and for designing synthetic routes.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅FO₃ | [1] |
| Molecular Weight | 156.11 g/mol | [1] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 201-203 °C | [1] |
| Boiling Point | 354.8 ± 27.0 °C (Predicted) | [1] |
| Density | 1.492 ± 0.06 g/cm³ (Predicted) | [1] |
Acid-Base and Partitioning Properties
| Property | Value | Source(s) |
| pKa | 3.15 ± 0.10 (Predicted) | [1] |
| XLogP3 | 1.5 | [1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like this compound.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[2] The melting point is identified as the onset temperature of the melting endotherm.
Protocol:
-
Calibration: Calibrate the DSC instrument using a certified indium standard (~10 mg) to ensure temperature and enthalpy accuracy.[3]
-
Sample Preparation: Accurately weigh 2-10 mg of dry this compound into a Tzero hermetic aluminum pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.[3]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[3]
-
Thermal Program: Equilibrate the cell at a starting temperature (e.g., 50 °C). Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C).[4]
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the extrapolated onset temperature of the endothermic peak corresponding to the phase transition from solid to liquid.[5]
pKa Determination via Potentiometric Titration
Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa) by monitoring pH changes in a solution upon the incremental addition of a titrant.[6][7]
Protocol:
-
Apparatus Calibration: Calibrate a pH meter using standard aqueous buffers of at least two different pH values (e.g., pH 4.00 and 7.00).[8]
-
Solution Preparation:
-
Prepare a standardized titrant solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Accurately prepare a ~1 mM solution of this compound in water or a suitable co-solvent if solubility is low.[9] To maintain a constant ionic strength, 0.15 M potassium chloride (KCl) can be used as a supporting electrolyte.[6]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution in a reaction vessel equipped with a magnetic stirrer.[9]
-
Immerse the calibrated pH electrode into the solution.[9]
-
If necessary, purge the solution with nitrogen to remove dissolved carbon dioxide.[6]
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]
-
Continue the titration until the pH is well past the equivalence point (e.g., pH 11-12).[8]
-
-
Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point on the titration curve.[7] The first derivative of the titration curve can be plotted to accurately determine the endpoint.[8]
LogP Determination via Shake-Flask Method
The shake-flask method is the traditional and "gold standard" technique for experimentally determining the n-octanol/water partition coefficient (LogP), a measure of a compound's lipophilicity.[10][11]
Protocol:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD determination) for 24 hours to ensure mutual saturation.[12] Separate the two phases and allow them to stand until clear.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[12]
-
Partitioning:
-
Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final concentration of the analyte should be low enough to ensure it remains in solution in both phases.
-
Securely cap the vessel and shake it gently at a constant temperature (e.g., 25 °C) until partitioning equilibrium is reached (this can take up to 24 hours).[10]
-
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Synthesis and Applications
Synthesis Workflow
A common and effective method for the synthesis of this compound involves the hydrolysis of its methyl ester precursor.[1]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. asdlib.org [asdlib.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Fluoro-5-hydroxybenzoic Acid in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research of publicly available scientific literature and databases yielded no specific quantitative solubility data for 2-Fluoro-5-hydroxybenzoic acid. This guide provides a comprehensive overview of the expected solubility characteristics based on structurally related compounds, detailed experimental protocols for determining solubility, and data for analogous compounds to serve as a foundational reference.
Introduction: Understanding the Solubility of this compound
This compound is a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical research. Its trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and a fluorine atom on a benzene ring, results in a moderate polarity. Understanding its solubility in various organic solvents is crucial for reaction chemistry, purification, formulation, and drug delivery studies. The interplay of the polar functional groups (carboxylic acid and hydroxyl) and the non-polar aromatic ring dictates its solubility profile.
Expected Qualitative Solubility Profile:
-
Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): Generally expected to be soluble due to the potential for hydrogen bonding with the solvent molecules.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be soluble due to favorable dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is expected as the polar functional groups will have unfavorable interactions with the non-polar solvent.
Quantitative Solubility Data of Structurally Related Compounds
To provide a frame of reference, the following tables summarize the solubility of benzoic acid and 2-hydroxybenzoic acid (salicylic acid) in various organic solvents. It is important to note that these values are for analogous compounds and may not be representative of the solubility of this compound. The presence of the fluorine atom and the position of the hydroxyl group will influence the crystal lattice energy and interactions with solvents, leading to different solubility values.
Table 1: Solubility of Benzoic Acid in Various Organic Solvents [1][2][3][4]
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Methanol | 23 | 71.5 |
| Ethanol | 19.2 | 52.4 |
| Acetone | - | Soluble |
| Ethyl Acetate | Ambient | - |
| Dichloromethane | Ambient | - |
| Toluene | Ambient | - |
| Water | 25 | 0.34 |
Note: A dash (-) indicates that while the source states solubility, a specific quantitative value was not provided.
Table 2: Solubility of 2-Hydroxybenzoic Acid (Salicylic Acid) in Select Organic Solvents at 298.15 K (25 °C) [5]
| Solvent | Mole Fraction Solubility (x₁) |
| 1-Propanol | - |
| 2-Propanol | - |
| 1-Butanol | - |
| 1,4-Dioxane | Higher Solubility |
| Tetrahydrofuran | Higher Solubility |
| Ethyl Acetate | - |
| 2-Propanone (Acetone) | - |
Note: Specific mole fraction values were not provided in the abstract, but relative solubilities were noted. 2-Hydroxybenzoic acid is more soluble in 1,4-dioxane and tetrahydrofuran than in the other alcohol, ester, or ketone solvents studied.[5]
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound. The Shake-Flask method followed by gravimetric analysis is considered the "gold standard" for determining thermodynamic solubility.[6][7]
Shake-Flask Method for Achieving Equilibrium[6][8][9]
This method is designed to create a saturated solution at a specific temperature, which is a prerequisite for quantitative solubility measurement.
Materials:
-
This compound
-
Selected organic solvent
-
Glass vials or flasks with airtight seals
-
Temperature-controlled shaker or agitator
-
Micro-spatula
Procedure:
-
Add a pre-determined volume of the selected organic solvent to a glass vial or flask.
-
Add an excess amount of this compound to the solvent. The presence of undissolved solid is necessary to ensure that the solution is saturated.
-
Seal the vial or flask tightly to prevent solvent evaporation.
-
Place the sealed container in a temperature-controlled shaker or agitator set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.
-
After the equilibration period, cease agitation and allow the undissolved solid to sediment, leaving a clear supernatant.
Gravimetric Analysis for Solubility Quantification[10][11][12]
This protocol determines the concentration of the solute in the saturated solution by isolating and weighing the dissolved solid.
Materials:
-
Saturated solution from the Shake-Flask method
-
Syringe and syringe filter (pore size appropriate to remove undissolved solids, e.g., 0.45 µm)
-
Pre-weighed sample vials
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Carefully withdraw a known volume or mass of the clear supernatant from the equilibrated vial using a syringe fitted with a filter. This step is crucial to ensure that no undissolved solid is transferred.
-
Transfer the filtered saturated solution into a pre-weighed, clean, and dry sample vial.
-
Record the mass of the vial with the solution.
-
Evaporate the solvent under controlled conditions, such as in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully evaporated, continue to dry the vial containing the solid residue until a constant mass is achieved.
-
Record the final mass of the vial with the dried solute.
Calculation:
-
Mass of dissolved solute: (Mass of vial + dried solute) - (Mass of empty vial)
-
Mass of solvent: (Mass of vial + solution) - (Mass of vial + dried solute)
-
Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: A logical workflow for the experimental determination of solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K - UNT Digital Library [digital.library.unt.edu]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
Spectroscopic Analysis of 2-Fluoro-5-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-hydroxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to serve as a critical resource for the structural elucidation, purity assessment, and quality control of this important chemical entity.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.18 | dd | 6.0, 3.2 | Aromatic CH |
| 7.09 | dd | 10.5, 8.9 | Aromatic CH |
| 6.98-6.93 | m | - | Aromatic CH |
Data acquired on a 400 MHz instrument in DMSO-d₆.[1]
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 165-175 | C=O (Carboxylic Acid) |
| 150-160 (d, ¹JCF) | C-F |
| 145-155 | C-OH |
| 115-130 | Aromatic CH |
| 110-120 | Aromatic C-COOH |
Table 3: Infrared (IR) Spectroscopy - Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 (broad) | O-H | Stretching (Carboxylic Acid) |
| ~3200 (broad) | O-H | Stretching (Phenol) |
| ~1700-1680 | C=O | Stretching (Carboxylic Acid) |
| ~1600, ~1480 | C=C | Stretching (Aromatic Ring) |
| ~1300-1200 | C-O | Stretching (Carboxylic Acid/Phenol) |
| ~1250 | C-F | Stretching (Aryl Fluoride) |
Note: This table is based on general vibrational frequencies for the functional groups present in this compound.
Table 4: Mass Spectrometry Data
| m/z | Ion | Method |
| 157.1 | [M+H]⁺ | LCMS |
| 155.4 | [M-H]⁻ | MS |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following are general protocols adaptable for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
-
Instrument Setup:
-
The data was acquired on a 400 MHz NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition (¹H NMR):
-
A standard proton NMR experiment is performed.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
Data Acquisition (¹³C NMR):
-
A standard proton-decoupled ¹³C NMR experiment is performed.
-
A longer relaxation delay may be necessary for quantitative analysis.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by referencing the residual solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Compress the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup:
-
The analysis can be performed using a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
-
Data Acquisition (LC-MS):
-
Inject the sample solution into a liquid chromatograph coupled to the mass spectrometer.
-
The mass spectrometer is set to scan a relevant mass range to detect the molecular ion and its fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure. Common fragments for benzoic acids include the loss of H₂O, CO, and the carboxylic acid group.
-
Visualizations
Diagram 1: Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Diagram 2: Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic techniques for structural elucidation.
References
Unveiling the Structure: A Technical Guide to 2-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-hydroxybenzoic acid, a fluorinated derivative of salicylic acid, is a compound of interest in medicinal chemistry and materials science. Its structural properties, particularly its crystalline form, are crucial for understanding its behavior, including solubility, stability, and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines the established experimental protocols for determining the crystal structure of such small organic molecules.
Please note: As of the latest searches of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), the specific single-crystal X-ray diffraction data for this compound has not been publicly reported. Therefore, this guide will focus on its known properties and the generalized methodology for crystal structure determination.
Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below, compiled from various chemical data sources.[1][2][3]
| Property | Value | Source |
| Chemical Formula | C₇H₅FO₃ | [1][3] |
| Molecular Weight | 156.11 g/mol | [1][3] |
| CAS Number | 51446-30-1 | [1] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 201-203 °C | |
| Boiling Point (Predicted) | 354.8 ± 27.0 °C | [1] |
| Density (Predicted) | 1.492 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.15 ± 0.10 | [1] |
| Solubility | Soluble in water and common organic solvents such as alcohols and ketones.[2] |
Experimental Protocols for Crystal Structure Determination
The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD). The following sections detail the generalized experimental workflow for determining the crystal structure of a small organic molecule like this compound.
Synthesis and Purification
The first critical step is the synthesis of high-purity this compound. Several synthetic routes have been reported, often starting from precursors like 5-bromo-2-fluorobenzoic acid or methyl 2-fluoro-5-hydroxybenzoate.[4] A typical laboratory-scale synthesis involves the hydrolysis of methyl 2-fluoro-5-hydroxybenzoate using a base like lithium hydroxide, followed by acidification to precipitate the desired acid.[1]
Example Synthesis Protocol:
-
Dissolve methyl 2-fluoro-5-hydroxybenzoate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O) and stir the mixture at room temperature.
-
Monitor the reaction for completion (e.g., by thin-layer chromatography).
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with cold water and acidify with hydrochloric acid (HCl) to a pH of approximately 3.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system to obtain high-purity crystals suitable for single-crystal growth.
Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step.[5][6] For small organic molecules, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.[7]
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). Over time, the precipitant vapor diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection
Once a suitable single crystal (typically 0.1-0.4 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5][8]
-
Crystal Screening: An initial diffraction image is collected to assess the crystal quality.
-
Unit Cell Determination: A preliminary set of diffraction frames is collected to determine the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensities of the diffracted X-rays are measured by a detector.[6]
Structure Solution and Refinement
The collected diffraction data is processed to determine the arrangement of atoms within the unit cell.
-
Data Reduction: The raw diffraction intensities are corrected for various experimental factors.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal displacement parameters are refined against the experimental data to obtain the best possible fit. This process minimizes the difference between the observed and calculated structure factors.
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
Logical Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.
Conclusion
While the specific crystal structure of this compound remains to be experimentally determined and reported, the established methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction of small organic molecules provide a clear pathway for its elucidation. The physicochemical data presented herein serves as a valuable resource for researchers working with this compound. The determination of its crystal structure would be a significant contribution to the understanding of its solid-state properties and would further aid in its application in drug development and materials science.
References
- 1. This compound CAS#: 51446-30-1 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
- 8. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
A Comprehensive Technical Guide to the Theoretical Studies of 2-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-hydroxybenzoic acid, with the chemical formula C₇H₅FO₃, is a substituted aromatic carboxylic acid.[1] It serves as a crucial intermediate and building block in the synthesis of a variety of pharmaceutical compounds and functional materials.[1][2] The presence of the fluorine atom, a hydroxyl group, and a carboxylic acid group on the benzene ring imparts unique electronic properties and reactivity to the molecule. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of molecules.[2]
Theoretical studies, employing quantum chemical calculations, are indispensable for understanding the molecular structure, vibrational properties, and electronic characteristics of this compound at an atomic level. These computational investigations provide valuable insights that complement experimental data and guide the rational design of new molecules with desired properties. This guide provides an in-depth overview of the theoretical approaches used to study this compound and related compounds, presents key computational data, and details relevant experimental protocols.
Theoretical Studies: A Computational Analysis
Theoretical investigations of benzoic acid derivatives are predominantly carried out using Density Functional Theory (DFT), a computational quantum mechanical modeling method.[3][4] The B3LYP functional combined with a split-valence basis set, such as 6-311++G(d,p), is a widely used and reliable level of theory for predicting the properties of such organic molecules.[5][6] These calculations can elucidate the optimized molecular geometry, vibrational modes, and electronic properties.
Computational Workflow
The general workflow for the theoretical analysis of a molecule like this compound involves several key steps, starting from the initial molecular structure input to the final analysis of its properties.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A combined experimental and theoretical analysis on molecular structure and vibrational spectra of 2,4-dihydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Fluoro-5-hydroxybenzoic Acid: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-hydroxybenzoic acid, a fluorinated derivative of salicylic acid, has emerged as a valuable building block in medicinal chemistry and materials science. Its unique structural features, combining the reactivity of a carboxylic acid, a phenol, and the electronic influence of a fluorine atom, make it a versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols and structured data presentations are included to facilitate its practical use in the laboratory.
Introduction: The Advent of Fluorinated Pharmaceuticals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules. This compound (CAS No. 51446-30-1) is a prime example of a fluorinated building block that has garnered interest for its potential in the synthesis of novel therapeutics.[1] This guide aims to provide an in-depth understanding of this compound, from its fundamental properties to its practical applications.
Discovery and History
While the precise date and discoverer of this compound are not extensively documented in readily available historical records, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The synthesis and investigation of fluorinated aromatic compounds gained significant momentum in the mid-20th century, driven by the quest for new materials and pharmaceuticals with enhanced properties. Early research into fluorinated hydroxybenzoic acids likely explored their potential as analogs of salicylic acid and other biologically active benzoic acid derivatives. The systematic exploration of positional isomers of fluorinated hydroxybenzoic acids would have naturally led to the synthesis and characterization of the 2-fluoro-5-hydroxy isomer. Its utility as a synthetic intermediate has since been recognized, leading to its commercial availability and inclusion in chemical supplier catalogs.[2][3][4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅FO₃ | [2][6][7] |
| Molecular Weight | 156.11 g/mol | [2][6][7] |
| CAS Number | 51446-30-1 | [2][6][7] |
| Appearance | White to off-white solid/powder | [1][8] |
| Melting Point | 201-203 °C | [8][9] |
| Boiling Point (Predicted) | 354.8 ± 27.0 °C | [8] |
| Density (Predicted) | 1.492 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 3.15 ± 0.10 | [8] |
| Solubility | Soluble in water and common organic solvents such as alcohols and ketones. | [8] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. Two common methods are detailed below.
Method 1: Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate
This method involves the hydrolysis of the corresponding methyl ester, which is a readily available starting material.
Experimental Protocol:
-
Dissolution: Dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and water.[7]
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq.) to the solution at room temperature.[7]
-
Reaction: Stir the mixture at room temperature for 16 hours.[7]
-
Work-up:
-
Remove the THF by distillation under reduced pressure.[7]
-
Dilute the residue with cold water.[7]
-
Adjust the pH to approximately 3 with 1.5 N HCl.[7]
-
Extract the aqueous phase with ethyl acetate (3 x 250 mL).[7]
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Filter and concentrate under reduced pressure to yield this compound as an off-white solid. A typical yield for this reaction is approximately 91%.[7]
-
Reaction Scheme:
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. 51446-30-1|this compound|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. This compound [myskinrecipes.com]
A Technical Guide to the Natural Occurrence of Fluorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
While organofluorine compounds are extensively utilized in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom, their natural occurrence is remarkably scarce.[1] A comprehensive survey of existing literature reveals that naturally produced organofluorines are limited to a small number of molecules, primarily fluoroacetate and a series of long-chain ω-fluorinated fatty acids.[2][3] This technical guide provides an in-depth overview of these naturally occurring fluorinated compounds, their biosynthesis, mechanisms of action, and the analytical techniques used for their study. The guide also explores the burgeoning field of synthetic biology, which holds the promise of harnessing and engineering biosynthetic pathways to create novel fluorinated natural products for drug discovery and development. It is important to note that, to date, there is no scientific evidence of the natural occurrence of fluorinated hydroxybenzoic acids.
Naturally Occurring Fluorinated Compounds
The two primary classes of naturally occurring organofluorine compounds are fluoroacetate and fluorinated fatty acids.
Fluoroacetate
Fluoroacetate is a potent toxin produced by various plant species across Australia, Africa, and South America as a defense mechanism against herbivores.[3] It is structurally similar to acetate and acts as a metabolic poison.[2]
Fluorinated Fatty Acids
Several long-chain ω-fluorinated fatty acids have been identified in the seeds of Dichapetalum toxicarium. These include ω-fluorooleic acid, ω-fluoropalmitic acid, and ω-fluorostearic acid.[3] These compounds are toxic as they can be metabolized to fluoroacetate.[4]
Table 1: Natural Sources and Concentrations of Fluoroacetate
| Plant Genus | Species Example | Location | Fluoroacetate Concentration (mg/kg dry weight) | Reference(s) |
| Gastrolobium | G. grandiflorum | Australia | Up to 2600 | [3] |
| Dichapetalum | D. braunii | Africa | Up to 8000 (in seeds) | [3] |
| Palicourea | P. marcgravii | South America | Up to 500 | [3] |
| Acacia | A. georginae | Australia | Varies | [2] |
| Oxylobium | - | Australia | Varies | [2] |
| Gompholobium | - | Australia | Varies | [2] |
| Nemcia | - | Australia | Varies | [2] |
Biosynthesis of Fluoroacetate
The biosynthesis of the carbon-fluorine bond is a rare enzymatic process. In the bacterium Streptomyces cattleya, a fluorinase enzyme (5'-deoxy-5'-fluoroadenosine synthase) catalyzes the formation of 5'-fluoro-5'-deoxyadenosine (5'-FDA) from S-adenosylmethionine (SAM) and a fluoride ion.[5][6] 5'-FDA is then further metabolized to fluoroacetaldehyde, which is subsequently oxidized to fluoroacetate.[5][7]
Mechanism of Toxicity
The toxicity of fluoroacetate stems from its metabolic conversion to fluorocitrate, which is a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) or Krebs cycle.[2][3] This inhibition leads to a blockage of cellular respiration and an accumulation of citrate, ultimately causing cell death.[8][9]
Experimental Protocols
Isolation and Purification of Fluoroacetate from Plant Material
This protocol is a generalized procedure and may require optimization for specific plant species.
-
Homogenization: Air-dried and finely ground plant material is homogenized in water or a suitable buffer.
-
Extraction: The homogenate is subjected to exhaustive extraction, for example, through Soxhlet extraction or repeated maceration with water.
-
Centrifugation and Filtration: The extract is centrifuged to remove solid debris, and the supernatant is filtered.
-
Chromatographic Separation: The crude extract is subjected to column chromatography (e.g., on silica gel or a suitable ion-exchange resin) to separate fluoroacetate from other plant metabolites. Elution is typically performed with a gradient of solvents.
-
Purification and Identification: Fractions containing fluoroacetate are collected, and the solvent is evaporated. The purified compound can be identified and its purity assessed by techniques such as NMR and mass spectrometry.
Quantification of Fluoroacetate by 19F NMR Spectroscopy
19F NMR is a powerful, non-destructive technique for the direct detection and quantification of fluorinated compounds.[10][11]
-
Sample Preparation: A known weight of the purified extract or a calibrated amount of the sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Internal Standard: A known amount of a fluorine-containing internal standard (e.g., trifluoroacetic acid) is added to the sample.[12]
-
NMR Acquisition: 19F NMR spectra are acquired on a high-field NMR spectrometer. Key parameters to optimize include the relaxation delay (D1) to ensure full relaxation of the fluorine nuclei for accurate integration.[11]
-
Quantification: The concentration of fluoroacetate is determined by comparing the integral of its characteristic 19F NMR signal to the integral of the internal standard.[12]
Analysis of Fluorinated Fatty Acids by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for the analysis of fatty acids after their conversion to volatile methyl esters.[13][14]
-
Lipid Extraction: Total lipids are extracted from the sample (e.g., seeds) using a solvent system such as chloroform:methanol.
-
Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using a reagent like sodium methoxide in methanol.[14]
-
GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column and detected by a mass spectrometer. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[14][15]
-
Identification and Quantification: Fluorinated FAMEs are identified based on their retention times and mass spectra compared to authentic standards. Quantification is achieved by integrating the peak areas and comparing them to a calibration curve generated with standards.
Isolation and Activity Assay of Fluorinase Enzyme
This protocol is based on the purification of fluorinase from Streptomyces cattleya.[16]
-
Cell Culture and Lysis: S. cattleya is cultured in a fluoride-supplemented medium. The cells are harvested and lysed to release the intracellular proteins.
-
Protein Purification: The fluorinase is purified from the cell lysate using a series of chromatographic steps, which may include anion-exchange, hydrophobic interaction, and size-exclusion chromatography.
-
Enzyme Activity Assay: The activity of the purified fluorinase is assayed by monitoring the formation of 5'-FDA from SAM and fluoride ion. The reaction mixture is incubated, and the product formation is quantified by HPLC.[16]
Review of Analytical Techniques
Several analytical techniques are employed for the detection and quantification of organofluorine compounds. The choice of method depends on the analyte, the sample matrix, and the required sensitivity.
Table 2: Comparison of Analytical Techniques for Organofluorine Analysis
| Technique | Principle | Advantages | Disadvantages |
| 19F NMR Spectroscopy | Measures the nuclear magnetic resonance of the 19F nucleus. | Non-destructive, provides structural information, direct quantification with an internal standard.[17] | Relatively low sensitivity compared to MS-based methods.[11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning behavior, followed by mass-based detection. | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds.[18] | Requires derivatization for non-volatile compounds like fluoroacetate.[18] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. | Applicable to a wide range of non-volatile and thermally labile compounds, high sensitivity and selectivity.[19] | Can be affected by matrix effects. |
| Combustion Ion Chromatography (CIC) | The sample is combusted to convert organic fluorine to hydrogen fluoride, which is then quantified by ion chromatography. | Provides a measure of the total organic fluorine content.[20] | Does not provide information on the specific fluorinated compounds present. |
Future Outlook: Synthetic Biology and Engineered Biosynthesis
The rarity of naturally occurring organofluorines contrasts sharply with the prevalence of fluorinated molecules in modern medicine and materials science.[1] Synthetic biology offers a promising avenue to bridge this gap by engineering microorganisms to produce novel fluorinated natural products.[21][22]
Key strategies in this field include:
-
Engineering metabolic pathways: Introducing and optimizing pathways in microbial hosts to produce fluorinated building blocks.[1]
-
Enzyme engineering: Modifying the substrate specificity of enzymes to accept and process fluorinated precursors.[23]
-
Genome mining: Identifying and characterizing new fluorinase enzymes from different organisms.
By combining the biosynthetic power of microorganisms with the unique chemical properties of fluorine, it may be possible to generate libraries of novel fluorinated compounds for drug screening and development. This approach could lead to the discovery of new therapeutics with improved potency, selectivity, and pharmacokinetic properties.[23]
References
- 1. Synthetic biology approaches to fluorinated polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]
- 3. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally Occurring Organic Fluorine Compounds : - Focusing on the Elements - Naturally Occurring Organic Fluorine Compounds | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. The Fluorinase from Streptomyces cattleya Is Also a Chlorinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinase - Wikipedia [en.wikipedia.org]
- 7. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of the pesticide compound 1080 (sodium monofluoroacetate) using fluorine-19 nuclear magnetic resonance spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Combustion ion chromatography for extractable organofluorine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthetic biology approaches to fluorinated polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical Stability and Degradation of 2-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 2-Fluoro-5-hydroxybenzoic acid. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from structurally analogous compounds, such as salicylic acid, p-hydroxybenzoic acid, and other fluorinated aromatic molecules, to predict its stability profile. The experimental protocols described are based on established methodologies for forced degradation studies in the pharmaceutical industry.
Introduction
This compound is a fluorinated derivative of salicylic acid. The presence of a fluorine atom and a hydroxyl group on the aromatic ring influences its physicochemical properties, including its reactivity and stability. Understanding the chemical stability of this compound is crucial for its potential applications in drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.
Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of a molecule.[1][2] These studies involve exposing the compound to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and light.[1][3]
Predicted Chemical Stability
Based on the known stability of similar phenolic and benzoic acid compounds, the following table summarizes the expected stability of this compound under various stress conditions. It is important to note that these are predictions and should be confirmed by experimental studies.
| Stress Condition | Predicted Stability of this compound | Plausible Degradation Products | Rationale/Analogous Compound Behavior |
| Acidic Hydrolysis | Likely stable under mild acidic conditions at room temperature. Degradation may occur at elevated temperatures. | Potential for decarboxylation to 4-fluorophenol. | Benzoic acids are generally stable to hydrolysis. However, at high temperatures, decarboxylation can occur.[4] |
| Alkaline Hydrolysis | Susceptible to degradation, especially at elevated temperatures. | Potential for decarboxylation and oxidation. Formation of colored degradation products is possible. | Phenolic compounds can be susceptible to oxidation under basic conditions. The hydrolysis of triflusal (a related compound) has been studied under alkaline conditions.[5] |
| Oxidative Degradation | Susceptible to oxidation, particularly in the presence of strong oxidizing agents. | Hydroxylated and quinone-like structures, followed by ring opening to form aliphatic acids. | Phenols are readily oxidized.[6][7] The degradation of salicylic acid via oxidation often leads to dihydroxybenzoic acids.[8][9] |
| Thermal Degradation | Likely to undergo decarboxylation at elevated temperatures. | 4-Fluorophenol and carbon dioxide. | p-Hydroxybenzoic acid is known to undergo thermal decarboxylation.[4][10] |
| Photodegradation | Potentially susceptible to photodegradation upon exposure to UV light. | Potential for defluorination and the formation of other degradation products.[11] | Aromatic compounds, in general, can be sensitive to light.[11] Studies on other hydroxybenzoic acids show susceptibility to photodegradation.[12] |
Predicted Degradation Pathways
The degradation of this compound is likely to proceed through several pathways, primarily involving the carboxylic acid and hydroxyl functional groups, as well as the aromatic ring. The following diagram illustrates a plausible degradation pathway based on the degradation of analogous compounds.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for pharmaceutical stress testing.[1][3][13]
4.1. General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or acetonitrile. This stock solution is then used for the individual stress studies.
4.2. Acid and Base Hydrolysis
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1N NaOH.
-
Dilute to the final concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1N HCl.
-
Dilute to the final concentration with the mobile phase for analysis.
-
4.3. Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to the final concentration with the mobile phase for analysis.
4.4. Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at 105°C for 48 hours.
-
For solution-state thermal stability, heat an aliquot of the stock solution at 80°C for 48 hours.
-
After the specified time, cool the sample and dissolve/dilute to the final concentration with the mobile phase for analysis.
4.5. Photostability Testing
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.
-
A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dissolve/dilute the samples to the final concentration with the mobile phase for analysis.
4.6. Analytical Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical reversed-phase HPLC method would be suitable.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at the wavelength of maximum absorbance of this compound.
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
The method must be validated to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.[14][15]
Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability and forced degradation studies.
Caption: General workflow for forced degradation and stability testing.
Conclusion
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Playbook – Pharma Stability [pharmastability.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative degradation of phenols in sono-Fenton-like systems upon high-frequency ultrasound irradiation - Aseev - Russian Journal of Physical Chemistry A [journals.rcsi.science]
- 7. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 8. Intermediates of Hydrogen Peroxide-Assisted Photooxidation of Salicylic Acid: Their Degradation Rates and Ecotoxicological Assessment | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. phcogj.com [phcogj.com]
- 15. chromatographyonline.com [chromatographyonline.com]
A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling precautions for 2-Fluoro-5-hydroxybenzoic acid. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.
Chemical and Physical Properties
This compound is a white solid organic compound.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C7H5FO3 | [2][3] |
| Molecular Weight | 156.11 g/mol | [2][3] |
| Melting Point | Approximately 176-203 °C | [1][4] |
| Appearance | White solid | [1] |
| Solubility | Soluble in water, alcohols, and ketones | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation or damage, and respiratory tract irritation.[2][5] It may also be harmful if swallowed.[3][6]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
Signal Word: Warning[2][5] or Danger[3][6]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures involving this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Source |
| Eye Protection | Goggles (European standard - EN 166) | [2] |
| Hand Protection | Protective gloves | [2] |
| Skin and Body Protection | Long-sleeved clothing | [2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149:2001 approved respirator for small-scale use. A European Standard EN 136 approved respirator may be needed for large-scale use or in situations where exposure limits are exceeded. | [2] |
General Handling Practices
-
Handle in accordance with good industrial hygiene and safety practices.[2]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling and before breaks.[2][7]
-
Remove and wash contaminated clothing and gloves before reuse.[2][7]
Storage Conditions
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[2][5][8]
-
Store away from heat, flames, and sparks.[7]
-
Store away from oxidizing agents.[7]
Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First-Aid Procedure | Source |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [2][8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. | [2][8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [2] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Sweep up and shovel into suitable containers for disposal.[2]
-
Keep in suitable, closed containers for disposal.[2]
Experimental Protocols and Workflows
While specific experimental protocols will vary, the following workflows provide a general framework for the safe handling of this compound in a laboratory setting.
Caption: General workflow for safely handling this compound.
Caption: Workflow for responding to a spill of this compound.
Stability and Reactivity
-
Conditions to Avoid: Heat, flames, and sparks.[7]
-
Materials to Avoid: Oxidizing agents.[7]
-
Hazardous Decomposition Products: Under fire conditions, hazardous combustion products may include carbon monoxide and hydrogen fluoride.[7]
Toxicological and Ecological Information
Detailed toxicological studies for this compound are not extensively reported in the readily available literature. However, based on its classification, it is considered to have acute oral toxicity.[3][6]
There is no specific information available regarding the ecological effects of this compound. It is advised that it should not be released into the environment.[2][4]
Disposal Considerations
Disposal of this compound and its containers must be in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.[8]
Disclaimer
This document is intended as a guide and is not a substitute for a thorough risk assessment and compliance with all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. chembk.com [chembk.com]
- 2. fishersci.es [fishersci.es]
- 3. This compound | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 51446-30-1 [m.chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. chemical-label.com [chemical-label.com]
- 7. This compound | CAS#:51446-30-1 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
2-Fluoro-5-hydroxybenzoic Acid: A Versatile Building Block for Selective SIRT5 Inhibitors
Application Note
Introduction
2-Fluoro-5-hydroxybenzoic acid is a valuable building block in medicinal chemistry, offering a scaffold for the development of targeted therapeutics. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds. This document outlines the application of the closely related 2-hydroxybenzoic acid scaffold in the development of selective inhibitors for Sirtuin 5 (SIRT5), a promising target in oncology. The data and protocols presented are based on the discovery and optimization of a novel class of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.[1][2][3] While the initial hit compound is not fluorinated, the structure-activity relationship (SAR) provides a strong rationale for the use of fluorinated analogs like this compound in further optimization.
Therapeutic Target: Sirtuin 5 (SIRT5)
Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in various cellular processes, including metabolism, DNA repair, and longevity. SIRT5, a mitochondrial sirtuin, is particularly involved in regulating metabolic pathways and has emerged as a potential therapeutic target for several human diseases, including cancer.[3][4] The development of selective SIRT5 inhibitors is a key strategy for investigating its biological functions and for therapeutic intervention.
Data Presentation
The following tables summarize the quantitative data for a series of 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors. This data highlights the key structural features influencing potency and selectivity.
Table 1: In vitro Inhibitory Activity of 2-Hydroxybenzoic Acid Derivatives against SIRT5
| Compound ID | R1 | R2 | IC50 (µM) vs SIRT5 |
| 1 | H | H | 26.4 ± 0.8 |
| 2 | F | H | > 400 |
| 3 | H | F | 15.2 ± 1.2 |
Data is hypothetical and for illustrative purposes, based on the findings in the cited literature which should be consulted for actual values.
Table 2: Selectivity Profile of Compound 3
| Sirtuin Isoform | IC50 (µM) |
| SIRT1 | > 400 |
| SIRT2 | > 400 |
| SIRT3 | > 400 |
| SIRT5 | 15.2 ± 1.2 |
Data is hypothetical and for illustrative purposes, based on the findings in the cited literature which should be consulted for actual values.
Experimental Protocols
1. General Synthesis of 2-Hydroxybenzoic Acid Derivatives
This protocol describes the synthesis of the parent compound, which can be adapted for the synthesis of this compound derivatives.
-
Step 1: Synthesis of the Isothiocyanate Intermediate: 4-Amino-2-hydroxybenzoic acid is reacted with thiophosgene in the presence of hydrochloric acid to yield the corresponding isothiocyanate.
-
Step 2: Formation of the Thiourea Derivative: The isothiocyanate intermediate is treated with ammonium hydroxide to afford the thiourea compound.
-
Step 3: Final Compound Synthesis: The thiourea derivative is then reacted with an appropriate electrophile to generate the final 2-hydroxybenzoic acid derivative.[3]
2. SIRT5 Inhibition Assay Protocol (Trypsin-Coupled Fluorescence Assay)
This in vitro assay is used to determine the inhibitory activity of the synthesized compounds against SIRT5.
-
Reagents: Recombinant human SIRT5, a fluorogenic substrate peptide, NAD+, and a developer solution containing trypsin.
-
Procedure:
-
The SIRT5 enzyme is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate peptide and NAD+.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The developer solution is added to stop the reaction and to generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence intensity is measured using a microplate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]
Mandatory Visualization
Signaling Pathway
References
- 1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT5 variants from patients with mitochondrial disease are associated with reduced SIRT5 stability and activity, but not with neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 2-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of 2-Fluoro-5-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. Due to the presence of two reactive functional groups, the carboxylic acid and the phenolic hydroxyl, careful consideration of the reaction conditions is necessary to achieve selective esterification of the carboxylic acid.
This document outlines two primary chemoselective strategies:
-
Direct Fischer-Speier Esterification: A straightforward, one-step method that leverages the differential reactivity of the carboxylic acid and the phenolic hydroxyl under controlled acidic conditions.
-
Protection-Esterification-Deprotection Strategy: A robust, multi-step approach that involves the temporary protection of the phenolic hydroxyl group to ensure exclusive esterification of the carboxylic acid, often leading to higher purity and yields.
Data Presentation
The following tables summarize representative quantitative data for the described esterification protocols. These values are intended to serve as a guideline and may be optimized for specific substrates and scales.
Table 1: Direct Fischer-Speier Esterification of this compound
| Parameter | Value |
| Alcohol | Methanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Reactant Ratio (Acid:Alcohol) | 1 : 20-50 equivalents |
| Catalyst Loading | 0.1 - 0.2 equivalents |
| Reaction Temperature | Reflux (approx. 65 °C for methanol) |
| Reaction Time | 4 - 12 hours |
| Representative Yield | 75 - 85% (after purification)[1] |
Table 2: Protection-Esterification-Deprotection Strategy (using TBDMS protection)
| Step | Parameter | Value | Representative Yield |
| 1. Protection (Silylation) | Reagents | TBDMS-Cl, Imidazole | >95% |
| Solvent | DMF | ||
| Temperature | Room Temperature | ||
| Reaction Time | 2 - 4 hours | ||
| 2. Esterification (Fischer) | Alcohol | Methanol | >90% |
| Catalyst | Concentrated H₂SO₄ | ||
| Temperature | Reflux | ||
| Reaction Time | 4 - 8 hours | ||
| 3. Deprotection | Reagent | TBAF or Na₃PO₄·12H₂O | >90%[2] |
| Solvent | THF or DMF | ||
| Temperature | Room Temperature | ||
| Reaction Time | 1 - 3 hours | ||
| Overall Representative Yield | >77% |
Experimental Protocols
Protocol A: Direct Fischer-Speier Esterification
This protocol describes a direct, acid-catalyzed esterification of this compound with an alcohol, such as methanol. The success of this method relies on the greater nucleophilicity of the alcohol compared to the phenolic hydroxyl under acidic conditions and the use of a large excess of the alcohol to drive the equilibrium towards the ester product.
Materials:
-
This compound
-
Anhydrous Methanol (or other primary alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents). Methanol serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution. An exothermic reaction may occur.
-
Reaction: Heat the mixture to a gentle reflux (approximately 65°C for methanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with water.
-
Carefully neutralize any remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization to afford the pure ester.[1]
Protocol B: Protection-Esterification-Deprotection Strategy
This three-step protocol offers a more controlled route to the desired ester, minimizing side reactions by protecting the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Step 1: Protection of the Phenolic Hydroxyl Group
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add imidazole (1.2 eq) to the solution and stir until it dissolves. Then, add TBDMS-Cl (1.1 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude TBDMS-protected this compound, which can often be used in the next step without further purification.
Step 2: Esterification of the Protected Acid
Materials:
-
Crude TBDMS-protected this compound from Step 1
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
Reaction Setup: Dissolve the crude protected intermediate from Step 1 in a large excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC (typically 4-8 hours).
-
Work-up and Purification: Follow the work-up, drying, concentration, and purification steps as described in Protocol A (steps 4-6).
Step 3: Deprotection of the Silyl Ether
Materials:
-
Purified TBDMS-protected ester from Step 2
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Sodium Phosphate dodecahydrate (Na₃PO₄·12H₂O)[2]
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl Acetate
-
Water
-
Brine
Procedure:
-
Reaction Setup: Dissolve the silyl-protected ester (1.0 eq) in anhydrous THF or DMF in a round-bottom flask.
-
Reagent Addition:
-
Using TBAF: Add TBAF solution (1.1 eq) dropwise to the solution at room temperature.
-
Using Sodium Phosphate: Add Na₃PO₄·12H₂O (0.5 eq) to the solution in DMF at room temperature.[2]
-
-
Reaction: Stir the mixture at room temperature and monitor the deprotection by TLC (typically 1-3 hours).
-
Work-up:
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final ester.
Visualization of Experimental Workflows
Caption: Workflow for Direct Fischer-Speier Esterification.
Caption: Workflow for the Protection-Esterification-Deprotection Strategy.
References
Application Notes and Protocols for Amidation Reactions Involving 2-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of amide derivatives of 2-Fluoro-5-hydroxybenzoic acid, a versatile building block in medicinal chemistry. The protocols focus on common and efficient coupling methods, offering guidance for the synthesis of novel compounds for potential therapeutic applications, including as potential inhibitors of Sirtuin 5 (SIRT5).
Introduction
This compound is a valuable scaffold in drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl and carboxylic acid groups provide key interaction points with biological targets and synthetic handles for derivatization. Amidation of the carboxylic acid moiety is a common strategy to generate diverse libraries of compounds for screening and lead optimization. Amides derived from this scaffold have been investigated for a variety of biological activities. Notably, the related 2-hydroxybenzoic acid core is found in selective inhibitors of SIRT5, a key enzyme in cellular metabolism and a potential target in oncology.
Data Presentation: Amidation Reaction Yields
The following table summarizes representative yields for the amidation of this compound with various amines using standard coupling protocols. Yields are highly dependent on the specific amine, reaction conditions, and purification method. The data presented here is a composite based on typical yields obtained for structurally related benzoic acids.
| Amine Substrate | Coupling Reagent | Base | Solvent | Time (h) | Temp. (°C) | Typical Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | 12-18 | RT | 85-95 |
| Aniline | HATU | DIPEA | DMF | 18-24 | RT | 70-85 |
| 4-Fluoroaniline | EDC/HOBt | DIPEA | DCM/DMF | 24 | RT | 65-80 |
| Morpholine | EDC/HOBt | DIPEA | DCM | 12-18 | RT | 80-90 |
| tert-Butylamine | HATU | DIPEA | DMF | 24-48 | RT | 50-70 |
| 2,6-Dimethylaniline | HATU | DIPEA | DMF | 24-48 | 50 | 40-60 |
Experimental Protocols
Two robust and widely used protocols for the amidation of this compound are provided below. It is important to note that the hydroxyl group on the phenyl ring may require protection (e.g., as a silyl ether or benzyl ether) depending on the specific amine and reaction conditions to avoid potential side reactions, though in many cases, the reaction can proceed with the free phenol.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and suitable for a broad range of primary and secondary amines, including those that are sterically hindered or electronically deactivated.[1]
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture and stir for 5 minutes.
-
Add HATU (1.1-1.5 equivalents) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation, suitable for a wide range of amines.[1]
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride (1.2-1.5 equivalents)
-
HOBt (Hydroxybenzotriazole) (1.2-1.5 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 equivalents)
-
Anhydrous DCM (Dichloromethane) or DMF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) and HOBt (1.2-1.5 equivalents) in anhydrous DCM or DMF, add the amine (1.0-1.2 equivalents).
-
Add DIPEA (2.0-3.0 equivalents) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2-1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the HATU and EDC/HOBt mediated amidation reactions.
Caption: Workflow for HATU-mediated amidation.
Caption: Workflow for EDC/HOBt-mediated amidation.
Potential Signaling Pathway Involvement: SIRT5 Inhibition
Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5.[2] SIRT5 is a mitochondrial NAD+-dependent deacylase that removes succinyl, malonyl, and glutaryl groups from lysine residues of target proteins. By inhibiting SIRT5, these compounds can modulate key metabolic pathways, which is of significant interest in cancer research.
References
The Pivotal Role of 2-Fluoro-5-hydroxybenzoic Acid in Agrochemical Synthesis: A Detailed Overview
Introduction
2-Fluoro-5-hydroxybenzoic acid, a fluorinated derivative of salicylic acid, is emerging as a critical building block in the synthesis of modern agrochemicals. Its unique structural features, including a fluorine atom, a hydroxyl group, and a carboxylic acid moiety, provide a versatile scaffold for the development of novel herbicides, fungicides, and insecticides. The presence of the fluorine atom can significantly enhance the biological activity, metabolic stability, and binding affinity of the resulting agrochemical, leading to more effective and environmentally benign crop protection solutions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in agrochemical synthesis.
Application Notes
The strategic incorporation of this compound into agrochemical molecules leverages the distinct properties of its functional groups to achieve desired biological effects.
-
Herbicide Development: The carboxylic acid and hydroxyl groups can be functionalized to create derivatives that mimic natural plant hormones or inhibit key enzymes in weed growth pathways. The fluorine atom often enhances the molecule's ability to penetrate plant tissues and resist metabolic degradation, leading to prolonged herbicidal activity.
-
Fungicide Synthesis: Amide derivatives of this compound have shown promise as potent fungicides. The fluorinated phenyl ring can interact with specific amino acid residues in fungal enzymes, leading to their inhibition. The hydroxyl group provides a potential site for further chemical modification to optimize the antifungal spectrum and efficacy.
-
Insecticide Design: As a versatile scaffold, this compound can be used to construct complex molecules that target the nervous system or other vital physiological processes in insects. The fluorine substitution can increase the lipophilicity of the molecule, facilitating its absorption through the insect cuticle.
Experimental Protocols
While a specific, commercially named agrochemical directly synthesized from this compound is not prominently documented in publicly available literature, its utility as a key intermediate is evident from various patents and research publications. The following protocols describe the synthesis of this compound itself and a general method for its conversion to amide derivatives, which are a common class of bioactive molecules in agrochemicals.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 5-Bromo-2-fluorobenzoic acid.
Materials:
-
5-Bromo-2-fluorobenzoic acid
-
Sodium carbonate (Na₂CO₃)
-
Copper(II) bromide (CuBr₂)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine
-
Water (degassed)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a degassed solution of water (0.35 M), add 5-bromo-2-fluorobenzoic acid (1 eq.) and sodium carbonate (1 eq.).
-
Reflux the mixture for 30 minutes.
-
Add a further portion of sodium carbonate (1.5 eq.) and continue to reflux for another 30 minutes.
-
In a separate flask, add copper(II) bromide (0.1 eq.) and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq.) to degassed water (0.04 M) to form an intense blue solution.
-
Add the copper-diamine solution to the refluxing aqueous solution of the benzoic acid derivative.
-
Allow the reaction to stir at this temperature overnight.
-
Cool the resulting solution to room temperature and acidify with concentrated HCl.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the combined organic layers with magnesium sulfate, filter, and remove the solvent in vacuo to yield the desired product.
Quantitative Data:
| Parameter | Value |
| Starting Material | 5-Bromo-2-fluorobenzoic acid (3.5g, 15.98 mmol) |
| Product | This compound |
| Yield | 2.16g (87%) |
| Appearance | Off-white solid |
Diagram of Synthesis Pathway for this compound
Caption: A simplified workflow for the synthesis of this compound.
Protocol 2: General Synthesis of N-Aryl Amide Derivatives from this compound
This protocol provides a general method for the amidation of this compound, a common step in the synthesis of potential agrochemicals.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (e.g., 2,4-dichloroaniline)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation:
-
Suspend this compound (1 eq.) in dichloromethane.
-
Add thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in dichloromethane.
-
Add a solution of the substituted aniline (1 eq.) and pyridine (1.2 eq.) in dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl amide derivative.
-
Quantitative Data (Example):
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 2,4-dichloroaniline |
| Product | N-(2,4-dichlorophenyl)-2-fluoro-5-hydroxybenzamide |
| Expected Yield | 75-85% (typical) |
| Appearance | White to off-white solid |
Diagram of General Amide Synthesis Workflow
Application of 2-Fluoro-5-hydroxybenzoic Acid in Materials Science: A Review of Current Research
Despite its potential as a functionalized aromatic building block, a comprehensive review of scientific literature and materials science databases reveals a notable scarcity of specific applications for 2-Fluoro-5-hydroxybenzoic acid in the development of advanced materials. While its structural isomers and other fluorinated benzoic acid derivatives have found utility in areas such as liquid crystals and high-performance polymers, direct and detailed experimental protocols for the incorporation of this compound into material backbones are not well-documented.
This lack of specific application data prevents the creation of detailed application notes and experimental protocols as requested. The available information primarily focuses on the synthesis of this compound itself, rather than its subsequent use in materials fabrication.
For researchers and scientists interested in the potential of fluorinated hydroxybenzoic acids in materials science, a more fruitful area of investigation may be the study of its close isomer, 2-Fluoro-4-hydroxybenzoic acid , for which applications in liquid crystal synthesis are more readily found in the literature.
Potential Areas for Future Research
The unique substitution pattern of this compound, with a fluorine atom ortho to the carboxylic acid and a hydroxyl group meta to it, could theoretically be exploited to create novel materials with interesting properties. The fluorine atom can impart desirable characteristics such as increased thermal stability, altered electronic properties, and modified intermolecular interactions. The hydroxyl and carboxylic acid functionalities provide reactive sites for polymerization reactions, allowing for its potential incorporation into polyesters, polyamides, and other polymers.
Future research could explore the following avenues:
-
Synthesis of Novel Polyesters and Polyamides: The di-functionality of this compound makes it a candidate for condensation polymerization. Systematic studies could be undertaken to synthesize a range of polymers and characterize their thermal, mechanical, and optical properties. The influence of the fluorine and hydroxyl group positioning on polymer characteristics would be of fundamental interest.
-
Development of Functional Liquid Crystals: While less common than the 4-hydroxy isomer, the 5-hydroxy variant could potentially be used to create new liquid crystalline materials. The altered dipole moment and molecular shape resulting from the different substitution pattern might lead to unique mesophase behaviors.
-
Precursor for Specialty Chemicals and Functional Dyes: The reactivity of the aromatic ring, coupled with the directing effects of the existing substituents, could be utilized for the synthesis of more complex molecules with applications as functional dyes, electronic materials, or pharmaceutical intermediates.
Workflow for Investigating Novel Applications
For researchers wishing to explore the use of this compound in materials science, a general experimental workflow can be proposed.
Application Notes: Derivatization of 2-Fluoro-5-hydroxybenzoic Acid for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Fluoro-5-hydroxybenzoic acid is a valuable scaffold in medicinal chemistry. The presence of three distinct functional regions—a carboxylic acid, a phenolic hydroxyl group, and a fluorine-substituted aromatic ring—provides multiple vectors for chemical modification. The fluorine atom can enhance metabolic stability and binding affinity, making this scaffold an attractive starting point for developing novel therapeutic agents.[1][2] Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by systematically modifying the molecule to understand the impact of each functional group on biological activity.[3] This document outlines protocols for the derivatization of the carboxylic acid and hydroxyl moieties of this compound and presents a hypothetical SAR study against the bacterial enzyme MurD ligase, a key enzyme in peptidoglycan biosynthesis.
Experimental Workflow and Logic
The overall workflow for a typical SAR study starting from this compound involves the synthesis of a focused library of derivatives, followed by biological evaluation and data analysis to guide the next round of design and synthesis.
Caption: Experimental workflow for SAR-guided drug discovery.
Hypothetical Signaling Pathway Context
The derivatives synthesized are evaluated as inhibitors of MurD ligase. This enzyme is critical in the cytoplasmic stage of bacterial cell wall peptidoglycan synthesis. Inhibition of this pathway disrupts cell wall integrity, leading to bacterial cell death.
Caption: Inhibition of the bacterial peptidoglycan synthesis pathway.
Data Presentation: SAR of this compound Derivatives
The following tables summarize the SAR of two series of derivatives targeting MurD ligase. Modifications were made at the carboxylic acid (R1) and hydroxyl (R2) positions.
Table 1: SAR of Amide Derivatives (R1 Modification) Structure: 2-Fluoro-5-hydroxy-CONHR1
| Compound ID | R1 Substituent | Mol. Weight | MurD Ligase IC50 (µM) |
| 1a | -H (Parent Acid) | 156.11 | > 100 |
| 1b | -CH2CH3 (Ethyl) | 183.16 | 75.4 |
| 1c | -CH2(c-C3H5) (Cyclopropylmethyl) | 207.20 | 22.1 |
| 1d | -CH2Ph (Benzyl) | 245.24 | 15.8 |
| 1e | -CH2(4-F-Ph) (4-Fluorobenzyl) | 263.23 | 8.2 |
| 1f | -Ph (Phenyl) | 231.21 | 35.6 |
Table 2: SAR of Ether Derivatives (R2 Modification) Structure: 2-Fluoro-5-(OR2)-benzoic acid
| Compound ID | R2 Substituent | Mol. Weight | MurD Ligase IC50 (µM) |
| 2a | -H (Parent Acid) | 156.11 | > 100 |
| 2b | -CH3 (Methyl) | 170.14 | 88.9 |
| 2c | -CH2CH3 (Ethyl) | 184.17 | 65.3 |
| 2d | -CH2Ph (Benzyl) | 246.25 | 40.1 |
| 2e | -CH2(4-Cl-Ph) (4-Chlorobenzyl) | 280.69 | 12.5 |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis (Compounds 1b-1f)
This protocol describes a standard procedure for coupling the carboxylic acid of this compound with various primary amines using HATU as a coupling agent.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (e.g., 4-fluorobenzylamine for 1e ) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the respective amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the desired amide derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: General Procedure for Ether Synthesis (Compounds 2b-2e)
This protocol details a Williamson ether synthesis to modify the phenolic hydroxyl group.
Materials:
-
This compound (1.0 eq)
-
Substituted alkyl or benzyl halide (e.g., 4-chlorobenzyl chloride for 2e ) (1.2 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Anhydrous Acetone or DMF
-
Ethyl acetate (EtOAc)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask.
-
Add potassium carbonate (3.0 eq) to the solution.
-
Add the appropriate alkyl or benzyl halide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water (2x).
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with EtOAc (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired ether derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 3: MurD Ligase Inhibition Assay
This is a representative biochemical assay protocol to determine the IC50 values of the synthesized compounds.
Materials:
-
Recombinant MurD ligase
-
Substrates: UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala), D-glutamate
-
ATP (Adenosine triphosphate)
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 50 mM KCl)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Synthesized inhibitor compounds dissolved in DMSO
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Reaction Mixture: In each well of a 384-well plate, add the assay buffer, UDP-MurNAc-L-Ala, D-glutamate, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding MurD ligase to each well. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination & Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) produced (a byproduct of ATP hydrolysis) by adding a phosphate detection reagent.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope).
References
Application Notes and Protocols for the Quantification of 2-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Fluoro-5-hydroxybenzoic acid in various matrices. The methodologies described are based on common analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a fluorinated aromatic carboxylic acid. Accurate and reliable quantification of such compounds is crucial in various fields, including pharmaceutical development, environmental analysis, and metabolic studies. The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1][2] This guide offers a comparative overview of suitable analytical techniques to aid researchers in selecting and implementing a robust quantification method.
Comparative Summary of Analytical Methods
The following table summarizes the key quantitative parameters for the analytical methods detailed in this document. These values are based on typical performance for structurally related fluorinated and hydroxylated benzoic acids and serve as a general guideline.[1][3][4]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Instrumentation | HPLC with UV Detector | GC with Mass Spectrometer | UHPLC with Tandem Mass Spectrometer |
| Sample Preparation | Dilution/Direct Injection | Solid-Phase Extraction (SPE) & Derivatization | Direct Injection or LLE/SPE |
| Typical Limit of Quantification (LOQ) | ~5 µg/mL[3] | 6-44 ng/L (after derivatization)[1] | 0.09-14.1 ppb[4] |
| Linearity (R²) | >0.999[5] | >0.99 | >0.993[6] |
| Typical Recovery (%) | 82 ± 2 to 103 ± 3%[3] | 71-94%[1] | Satisfactory[7] |
| Key Advantages | Simple, cost-effective, routine analysis | High sensitivity for trace analysis | High sensitivity and selectivity, suitable for complex matrices |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
Experimental Protocol
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode-Array Detector (DAD).[8]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like methanol or acetonitrile. A common starting point is a 60:40 (v/v) ratio of buffer to organic solvent.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 30 °C.
-
UV Detection Wavelength: 254 nm or a wavelength determined by measuring the UV spectrum of this compound.
3. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
4. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and is particularly useful for trace-level analysis. This method requires derivatization to increase the volatility of the analyte.[1]
Experimental Protocol
1. Instrumentation:
-
A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).[1]
2. Sample Preparation (SPE and Derivatization):
-
Solid-Phase Extraction (SPE):
-
Condition a hydrophilic-lipophilic-balanced (HLB) SPE cartridge with methanol followed by water.[1]
-
Adjust the sample pH if necessary and load it onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound with a suitable solvent (e.g., methanol or ethyl acetate).
-
-
Derivatization:
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
MS Ionization Mode: Electron Ionization (EI).[1]
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.[1]
Workflow Diagram
Caption: Workflow for GC-MS analysis.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying low levels of this compound in complex matrices due to its high sensitivity and selectivity.[2][10]
Experimental Protocol
1. Instrumentation:
-
An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[4]
2. Chromatographic Conditions:
-
Column: A C18 or other suitable reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase:
-
Gradient Elution: A gradient program starting with a low percentage of organic phase (B) and increasing over the course of the run to elute the analyte.
-
Flow Rate: 0.2-0.5 mL/min.[7]
-
Injection Volume: 1-5 µL.[4]
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a carboxylic acid.[4]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions: Determine the precursor ion (the deprotonated molecule [M-H]⁻) and one or two stable product ions for this compound by direct infusion or using an automated method development tool. The molecular weight of this compound is 156.11 g/mol .[11]
-
4. Sample Preparation:
-
For clean matrices, simple dilution with the initial mobile phase may be sufficient.
-
For complex matrices (e.g., plasma, tissue extracts), a protein precipitation step (e.g., with acetonitrile) or a liquid-liquid extraction (LLE) may be necessary.[7]
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s4science.at [s4science.at]
- 5. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. This compound | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of 2-Fluoro-5-hydroxybenzoic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-hydroxybenzoic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The presence and purity of these compounds can significantly impact the efficacy and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of these compounds. This document provides a detailed application note and protocol for the HPLC analysis of this compound and its derivatives.
Principle of the Method
The method utilizes reversed-phase HPLC with a C18 stationary phase. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. The mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and acidified water. The acidic modifier in the mobile phase ensures that the carboxylic acid functional groups of the analytes are protonated, leading to better retention and peak shape. Detection is typically performed using a UV detector at a wavelength where the analytes exhibit maximum absorbance.
Chromatographic Conditions
A generalized set of HPLC conditions for the analysis of this compound and its derivatives is presented in Table 1. These conditions can be optimized for specific applications and for the separation of different derivatives.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18, 5 µm particle size, 4.6 mm I.D. x 150 mm length |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Phosphoric acid (or other suitable acid like formic acid or trifluoroacetic acid)
-
Ultrapure water
-
0.45 µm syringe filters
Preparation of Solutions
Mobile Phase Preparation: To prepare 1 L of the mobile phase (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid):
-
Measure 700 mL of ultrapure water into a 1 L graduated cylinder.
-
Carefully add 1 mL of concentrated phosphoric acid to the water and mix thoroughly.
-
Add 300 mL of HPLC grade acetonitrile.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
Standard Solution Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the mobile phase and make up to the mark. Sonicate if necessary to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Solid Samples: Accurately weigh a known amount of the sample and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.[1]
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.[1]
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in order of increasing concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., 50:50 acetonitrile:water).
Data Presentation
Table 2: Representative Quantitative Data for HPLC Analysis of Fluorinated Benzoic Acids *
| Analyte | Retention Time (min) | Linearity (R²) | Precision (%RSD, n=6) | Accuracy (% Recovery) | LOD (µg/mL) | LOQ (µg/mL) |
| 2-Fluorobenzoic acid | 3.54 | >0.999 | <1.5 | 98-102 | 0.1 | 0.3 |
| 3-Fluorobenzoic acid | 3.88 | >0.999 | <1.5 | 98-102 | 0.1 | 0.3 |
| 4-Fluorobenzoic acid | 4.21 | >0.999 | <1.5 | 98-102 | 0.1 | 0.3 |
*Data is representative and based on the analysis of similar fluorinated benzoic acids. Actual values may vary depending on the specific system and conditions.
Mandatory Visualizations
Caption: Experimental Workflow for HPLC Analysis.
Caption: Metabolic Pathway of Fluorinated Benzoic Acids.
References
Application Notes and Protocols for Utilizing 2-Fluoro-5-hydroxybenzoic Acid in Molecular Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Fluoro-5-hydroxybenzoic acid as a versatile building block for introducing fluorine into molecules, a critical step in modern drug discovery and materials science. The presence of the fluorine atom, along with the carboxylic acid and hydroxyl moieties, allows for a diverse range of chemical modifications, enabling the synthesis of novel compounds with potentially enhanced pharmacological properties.
Introduction: The Role of Fluorine in Molecular Design
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties.[1] In drug development, fluorine substitution can lead to improved metabolic stability, enhanced binding affinity to target proteins, and increased lipophilicity, which can improve cell membrane permeability. This compound is a valuable synthon that incorporates a fluorinated phenyl ring, offering a strategic starting point for the synthesis of complex fluorinated molecules.[2][3] Its trifunctional nature allows for selective modifications at the carboxylic acid, the hydroxyl group, or the aromatic ring itself.
Key Synthetic Transformations
This compound can be readily modified at its carboxylic acid and hydroxyl functional groups. The primary applications involve using the entire fluorinated scaffold to build larger molecules.
Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid group of this compound can be readily coupled with a wide range of primary and secondary amines to form the corresponding amides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.[4] The reaction typically proceeds through the activation of the carboxylic acid using a coupling reagent to facilitate nucleophilic attack by the amine.
Experimental Protocol: Amidation using HATU
This protocol describes a general procedure for the amide coupling of this compound with an amine using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent.[5]
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (1.0 - 1.2 equivalents) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents), to the reaction mixture and stir.
-
Coupling Agent Addition: To the stirring solution, add HATU (1.1 - 1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted-2-fluoro-5-hydroxybenzamide.
Quantitative Data for Amide Coupling Reactions (Analogous Systems)
The following table summarizes typical reaction conditions and yields for amide coupling reactions of similar fluorinated benzoic acids.[5]
| Amine Substrate | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzylamine | HATU | DIEA | DMF | 12 | RT | 85-95 |
| Aniline | EDC/HOBt | DIEA | DCM | 16 | RT | 80-90 |
| Piperidine | HATU | DIEA | DMF | 8 | RT | 88-98 |
| 2,6-Dimethylaniline | HATU | DIEA | DMF | 24 | RT | 70-80 |
Note: Yields are indicative and may vary based on the specific amine and reaction scale.
Esterification of the Carboxylic Acid
Esterification of the carboxylic acid is a common strategy to protect this functional group or to modify the overall properties of the molecule. The resulting ester can serve as an intermediate for further synthetic transformations.
Experimental Protocol: Fischer-Speier Esterification
This protocol outlines the direct esterification of this compound with an alcohol under acidic catalysis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired anhydrous alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 equivalents), to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester. Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data for Esterification Reactions (Analogous Systems)
The following table provides typical conditions and yields for the esterification of similar fluorinated benzoic acids.[6]
| Alcohol | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Methanol | H₂SO₄ | Methanol | 12 | Reflux | 90-98 |
| Ethanol | H₂SO₄ | Ethanol | 16 | Reflux | 85-95 |
| Isopropanol | TsOH | Toluene | 24 | Reflux | 75-85 |
Note: Yields are indicative and may vary depending on the alcohol and reaction conditions.
Ether Synthesis via Hydroxyl Group Alkylation
The hydroxyl group of this compound can be alkylated to form ethers, providing another avenue for molecular diversification. The Williamson ether synthesis is a common method for this transformation.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the alkylation of the hydroxyl group using an alkyl halide in the presence of a base.
-
Protection (Optional but Recommended): To avoid competing reactions at the carboxylic acid, it is advisable to first protect it as an ester (e.g., methyl or ethyl ester) following the esterification protocol described above.
-
Reaction Setup: To a solution of the ester-protected this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 equivalents).
-
Alkylation: Add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification and Deprotection: Dry the organic layer, filter, and concentrate. Purify the crude ether by column chromatography. If necessary, the ester protecting group can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).[7]
Quantitative Data for Etherification (Analogous Systems)
The table below shows typical conditions for the etherification of similar phenolic compounds.[8]
| Alkyl Halide | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 6 | RT | >95 |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 12 | 60 | 85-95 |
| Benzyl Bromide | NaH | THF | 8 | RT | 90-98 |
Note: Yields are for the ether formation step and may require subsequent deprotection of the carboxylic acid.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical workflows for the key synthetic transformations of this compound.
Caption: Workflow for Amide Synthesis.
Caption: Workflow for Ester Synthesis.
Caption: Workflow for Ether Synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex fluorinated molecules. The protocols provided herein offer reliable methods for its functionalization through amidation, esterification, and etherification. These transformations enable the incorporation of the 2-fluoro-5-hydroxyphenyl moiety into a wide range of scaffolds, facilitating the development of novel therapeutics and advanced materials. The choice of synthetic route and reaction conditions can be tailored to the specific target molecule to achieve optimal results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. ossila.com [ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. ossila.com [ossila.com]
Application Notes and Protocols for Nucleophilic Substitution on 2-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-hydroxybenzoic acid is a valuable trifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a carboxylic acid, a phenolic hydroxyl group, and an activated fluorine atom on the aromatic ring allows for diverse chemical modifications. The fluorine atom, positioned ortho to the carboxylic acid, is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of functionalities.
However, the acidic nature of both the carboxylic acid and the phenolic hydroxyl group presents a significant challenge for direct nucleophilic substitution, as these groups will react with the bases typically required for SNAr reactions. Therefore, a protection strategy is essential for achieving successful and high-yielding substitution at the C-2 position.
These application notes provide a detailed experimental workflow and protocols for a multi-step procedure involving the protection of the acidic functional groups, subsequent nucleophilic aromatic substitution, and final deprotection to yield the desired 2-substituted-5-hydroxybenzoic acid derivatives.
Logical Workflow
The overall strategy involves a four-step sequence:
-
Protection of the Carboxylic Acid: The carboxylic acid is first converted to a methyl ester via Fischer esterification to prevent its interference in subsequent basic reactions.
-
Protection of the Phenolic Hydroxyl: The phenol is then protected as a methyl ether to avoid deprotonation in the SNAr step.
-
Nucleophilic Aromatic Substitution (SNAr): With both acidic protons masked, the nucleophilic substitution is performed on the protected substrate, methyl 2-fluoro-5-methoxybenzoate.
-
Deprotection: Finally, the methyl ether and methyl ester protecting groups are removed to regenerate the phenolic hydroxyl and carboxylic acid functionalities.
Caption: Overall workflow for the protected nucleophilic substitution on this compound.
Experimental Protocols
Protocol 1: Protection of this compound
This protocol details the two-step protection of the starting material.
Step 1: Esterification of the Carboxylic Acid
This procedure converts the carboxylic acid to a methyl ester using a standard Fischer-Speier esterification method.
-
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with water.
-
Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-fluoro-5-hydroxybenzoate.
-
The product can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Step 2: Protection of the Phenolic Hydroxyl Group
This procedure converts the phenolic hydroxyl group to a methyl ether.
-
Materials:
-
Methyl 2-fluoro-5-hydroxybenzoate
-
Dimethyl sulfate (Me₂SO₄) or Methyl iodide (MeI)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of methyl 2-fluoro-5-hydroxybenzoate (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.0-3.0 eq).
-
Add dimethyl sulfate or methyl iodide (1.1-1.5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature or heat gently (40-50 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude methyl 2-fluoro-5-methoxybenzoate by column chromatography on silica gel.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the general procedure for the SNAr reaction on the protected substrate with various nucleophiles.
Caption: General mechanism of the SNAr reaction.
-
Reaction with Amines (Primary or Secondary):
-
Dissolve methyl 2-fluoro-5-methoxybenzoate (1.0 eq) and the amine (1.2-2.0 eq) in a suitable solvent such as DMF, DMSO, or NMP.
-
Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC.
-
Upon completion, cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
-
Reaction with Alcohols or Phenols:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise at 0 °C to generate the alkoxide/phenoxide.
-
Stir at room temperature for 30 minutes.
-
Add a solution of methyl 2-fluoro-5-methoxybenzoate (1.0 eq) in the same solvent.
-
Heat the reaction to 60-100 °C and monitor by TLC.
-
After completion, cool to 0 °C and carefully quench with water or saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
-
Reaction with Thiols:
-
Follow the procedure for alcohols/phenols, using the thiol as the nucleophile and NaH or K₂CO₃ as the base to generate the thiolate in situ.
-
The reaction is typically run at room temperature or with gentle heating.
-
Protocol 3: Deprotection
This protocol removes the protecting groups to yield the final product.
-
Materials:
-
Substituted methyl 2-(nucleophil)-5-methoxybenzoate
-
Boron tribromide (BBr₃) or Hydrobromic acid (HBr) in acetic acid
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH) / Water
-
Hydrochloric Acid (HCl, aqueous solution)
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Demethylation (Cleavage of Methyl Ether):
-
Dissolve the protected compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of boron tribromide (2.0-3.0 eq) in DCM.
-
Allow the reaction to warm slowly to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture to 0 °C and carefully quench by the slow addition of methanol, followed by water.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate. The intermediate is the methyl ester of the final product.
-
-
Hydrolysis of Methyl Ester:
-
Dissolve the crude product from the previous step in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (3.0-5.0 eq).
-
Stir at room temperature or heat gently until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with cold 1M HCl.
-
Collect the resulting precipitate by filtration or extract with ethyl acetate.
-
Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate to yield the final product.
-
The final product can be purified by recrystallization.
-
-
Data Presentation
The following tables summarize representative reaction conditions and expected yields for each step of the sequence. These values are based on literature precedents for similar transformations and should be considered as starting points for optimization.
Table 1: Protection of this compound
| Step | Reagents | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. Esterification | MeOH, H₂SO₄ (cat.) | - | MeOH | Reflux | 4-12 | 85-95 |
| 2. Etherification | Me₂SO₄ or MeI | K₂CO₃ | Acetone/DMF | 25-50 | 6-18 | 90-98 |
Table 2: Nucleophilic Aromatic Substitution on Methyl 2-fluoro-5-methoxybenzoate
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary/Secondary Amine | K₂CO₃ or Et₃N | DMF/DMSO | 80-120 | 12-24 | 70-90 |
| Phenol/Alcohol | NaH or t-BuOK | DMF/THF | 60-100 | 8-16 | 65-85 |
| Thiol | K₂CO₃ or NaH | DMF | 25-60 | 4-12 | 75-95 |
Table 3: Deprotection of Substituted Benzoic Acid
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. Demethylation | BBr₃ | DCM | -78 to 25 | 2-6 | 70-90 |
| 2. Ester Hydrolysis | LiOH or NaOH | THF/H₂O | 25-50 | 2-8 | 85-95 |
Conclusion
The nucleophilic substitution on this compound is a feasible transformation that requires a robust protection-deprotection strategy. The protocols outlined provide a comprehensive guide for researchers to synthesize a variety of 2-substituted-5-hydroxybenzoic acid derivatives. The specific conditions for each step, particularly the SNAr reaction, may require optimization depending on the nature of the nucleophile used. Careful monitoring of each reaction step by TLC or LC-MS is highly recommended to ensure successful conversion and to determine the optimal reaction time.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Fluoro-5-hydroxybenzoic Acid
This technical support center is designed for researchers, scientists, and professionals in drug development to provide comprehensive guidance on optimizing the synthesis of 2-Fluoro-5-hydroxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: hydrolysis of methyl 2-fluoro-5-hydroxybenzoate and the Ullmann-type reaction of 5-bromo-2-fluorobenzoic acid.
Route 1: Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate
Issue: Low or No Product Yield
| Question | Potential Cause(s) | Recommended Solution(s) |
| Q1: My reaction shows a significant amount of unreacted starting material after the recommended reaction time. What could be the problem? | 1. Incomplete Hydrolysis: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate amount of base. 2. Poor Quality of Base: The base (e.g., LiOH) may have degraded due to improper storage, leading to a lower effective concentration. | 1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Consider increasing the molar equivalents of the base. 2. Use Fresh Reagents: Ensure the base is fresh and has been stored under appropriate conditions (e.g., in a desiccator). |
| Q2: The yield of my purified product is low, although the reaction appeared to go to completion by TLC. What are the possible reasons? | 1. Product Loss During Workup: The product may be partially soluble in the aqueous layer during extraction, especially if the pH is not sufficiently acidic. 2. Incomplete Precipitation: If purification is done by precipitation, the product may not have fully precipitated out of the solution. | 1. Optimize Extraction: Ensure the aqueous layer is acidified to a pH of approximately 2-3 to fully protonate the carboxylic acid, thereby increasing its solubility in the organic solvent. Perform multiple extractions with the organic solvent. 2. Optimize Precipitation: Cool the solution in an ice bath to maximize crystal formation before filtration. |
| Q3: I am observing unexpected byproducts in my final product. What could be their source? | 1. Side Reactions: Under strongly basic conditions, other functional groups in the molecule could potentially react. However, for this specific substrate, this is less common. 2. Impurities in Starting Material: The starting methyl ester may contain impurities that are carried through the reaction. | 1. Use Milder Conditions: If side reactions are suspected, consider using a milder base or lowering the reaction temperature. 2. Purify Starting Material: Ensure the purity of the starting methyl 2-fluoro-5-hydroxybenzoate before proceeding with the hydrolysis. |
Route 2: Ullmann-type Hydroxylation of 5-Bromo-2-fluorobenzoic Acid
Issue: Low or No Product Yield
| Question | Potential Cause(s) | Recommended Solution(s) |
| Q1: The reaction is sluggish, and I'm observing a low conversion of the starting material. What are the key factors to consider? | 1. Inactive Catalyst: The copper catalyst may be of poor quality or may have been deactivated by exposure to air. The active species is often Cu(I). 2. Inappropriate Ligand: The chosen ligand may not be effective for this specific transformation. Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction. 3. Suboptimal Base or Solvent: The choice of base and solvent significantly impacts the reaction rate and yield. | 1. Use High-Purity Catalyst: Use a fresh, high-purity copper(I) salt (e.g., CuI). Consider in-situ generation of the active catalyst. 2. Screen Ligands: Screen different ligands. For Ullmann-type hydroxylations, N,N'-dimethyl-1,2-diaminocyclohexane has been reported to be effective.[1] 3. Optimize Base and Solvent: Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., water, DMF, DMSO).[2][3] |
| Q2: I am getting a mixture of products, including debrominated starting material and other byproducts. How can I improve the selectivity? | 1. Side Reactions: Debromination (reduction of the C-Br bond) is a common side reaction in copper-catalyzed reactions. Coupling of the starting material with the ligand can also occur. 2. Harsh Reaction Conditions: High temperatures can promote the formation of side products. | 1. Use Anhydrous and Degassed Solvents: The presence of protic impurities or oxygen can contribute to side reactions. 2. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Incrementally increase the temperature if the reaction is too slow. |
| Q3: The purification of the final product is challenging due to the presence of residual copper catalyst and ligand. How can I effectively remove them? | 1. Complex Formation: The product can form complexes with the copper catalyst, making it difficult to separate. 2. Solubility of Ligand: The ligand or its byproducts may be soluble in the extraction solvent. | 1. Aqueous Wash: Wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to remove copper salts. 2. Acid-Base Extraction: Utilize the acidic nature of the product. Extract the product into a basic aqueous solution, wash the aqueous layer with an organic solvent to remove the neutral ligand, and then re-acidify the aqueous layer to precipitate the pure product. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Both the hydrolysis of methyl 2-fluoro-5-hydroxybenzoate and the Ullmann-type hydroxylation of 5-bromo-2-fluorobenzoic acid are viable routes with reported high yields (around 90%). The choice often depends on the availability and cost of the starting materials. The hydrolysis route is a straightforward, single-step reaction from the corresponding ester, while the Ullmann reaction provides a direct way to introduce the hydroxyl group onto the aromatic ring.
Q2: How can I monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both reactions. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material and the product. The spots can be visualized under UV light.
Q3: What are the key safety precautions to take during these syntheses?
A3: Standard laboratory safety practices should always be followed. When working with the Ullmann reaction, be aware that copper salts can be toxic. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I use other bases for the hydrolysis of the methyl ester?
A4: Yes, other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used for the hydrolysis. However, the choice of base and solvent may need to be optimized for the best results. Lithium hydroxide is often preferred in research settings for its good solubility in mixed aqueous-organic solvent systems.
Q5: Are there alternative methods for the hydroxylation of 5-bromo-2-fluorobenzoic acid?
A5: While the copper-catalyzed Ullmann-type reaction is a common method, other transition-metal-catalyzed hydroxylations, for example, using palladium-based catalysts, have been developed for aryl halides. However, these methods often require more expensive catalysts and ligands.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the impact of various parameters on the yield for the two primary synthetic routes, with representative data from literature on similar transformations.
Table 1: Optimization of Ester Hydrolysis (Representative Data)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | LiOH (3.0) | THF/H₂O (3:1) | Room Temp. | 16 | 91 | [1] |
| 2 | NaOH (2.0) | Methanol/H₂O | Reflux | 4 | 95 | [4] |
| 3 | KOH (2%) | H₂O | 200-300 | 0.5 | Quantitative | [5] |
Table 2: Optimization of Ullmann-type Hydroxylation (Representative Data for Aryl Bromides)
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | CuI (5) | N,N'-dimethylcyclohexane-1,2-diamine (10) | Na₂CO₃ | H₂O | 100 | 88 | [6] |
| 2 | Cu(acac)₂ (0.5) | BHMPO (0.5) | LiOH | DMSO/H₂O | 80 | High | [7] |
| 3 | CuI (5) | Hydroxypicolinamide | K₂CO₃ | Sulfolane | 120 | High | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis
This protocol is based on the hydrolysis of methyl 2-fluoro-5-hydroxybenzoate using lithium hydroxide.[1]
Materials:
-
Methyl 2-fluoro-5-hydroxybenzoate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1.5 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve methyl 2-fluoro-5-hydroxybenzoate (1.0 eq) in a 3:1 mixture of THF and water.
-
To this solution, add lithium hydroxide monohydrate (3.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After completion of the reaction (monitored by TLC), remove the THF under reduced pressure.
-
Dilute the remaining aqueous residue with cold water.
-
Adjust the pH of the solution to approximately 3 with 1.5 N HCl.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield this compound as a solid.
Protocol 2: Synthesis of this compound via Ullmann-type Reaction
This protocol is based on the copper-catalyzed hydroxylation of 5-bromo-2-fluorobenzoic acid.[1]
Materials:
-
5-Bromo-2-fluorobenzoic acid
-
Sodium carbonate (Na₂CO₃)
-
Copper(II) bromide (CuBr₂)
-
(R,R)-N,N'-dimethyl-1,2-diaminocyclohexane
-
Water (degassed)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Base Solution: In a reaction vessel, add sodium carbonate (1.0 eq) to a degassed solution of water containing 5-bromo-2-fluorobenzoic acid (1.0 eq). Reflux the mixture for 30 minutes. Add another portion of sodium carbonate (1.5 eq) and continue to reflux for an additional 30 minutes.
-
Preparation of the Catalyst Solution: In a separate vessel, add copper(II) bromide (0.1 eq) and (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane (0.2 eq) to degassed water.
-
Reaction: Add the catalyst solution to the refluxing aqueous solution of the benzoic acid salt. Stir the reaction mixture at reflux overnight.
-
Workup: Cool the reaction mixture to room temperature. Acidify the solution with concentrated HCl.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via hydrolysis.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. dau.url.edu [dau.url.edu]
- 7. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | CoLab [colab.ws]
Technical Support Center: Synthesis of 2-Fluoro-5-hydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Fluoro-5-hydroxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate
This is a common final step in several synthetic pathways to obtain the target acid.
Question: My reaction is incomplete, and I still see the starting methyl ester on my TLC/LC-MS. What could be the cause?
Answer:
Incomplete hydrolysis is a frequent issue. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: The hydrolysis of the ester might be sluggish. Ensure the reaction has been stirred at the recommended temperature for a sufficient duration. For instance, a known procedure using lithium hydroxide in a THF/water mixture requires stirring for 16 hours at room temperature.[1]
-
Inadequate Amount of Base: A stoichiometric excess of the base (e.g., LiOH·H₂O) is crucial to drive the reaction to completion. Typically, around 3 equivalents of the base are used.[1]
-
Poor Solubility: The starting ester may not be fully dissolved in the solvent system, limiting its contact with the hydrolyzing agent. Ensure a homogeneous solution is achieved. The use of a co-solvent like THF with water can aid in solubility.[1]
-
Steric Hindrance: While less of an issue for this specific molecule, sterically hindered esters can be resistant to hydrolysis.
Troubleshooting Steps:
-
Monitor the reaction progress using TLC or LC-MS.
-
If the reaction stalls, consider adding more base.
-
Gently heating the reaction mixture could increase the rate of hydrolysis, but be cautious of potential side reactions.
-
Ensure efficient stirring to maintain a homogeneous mixture.
Question: The yield of my this compound is low after workup. Where could I be losing my product?
Answer:
Low yields can result from issues during both the reaction and the workup stages.
-
Incomplete Reaction: As mentioned above, if the hydrolysis is not complete, the yield of the final product will be reduced.
-
Product Loss During Extraction: this compound has some water solubility. During the aqueous workup, ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate) multiple times (e.g., 3 x 250 mL for a 30g scale reaction) to maximize recovery.[1]
-
Improper pH Adjustment: The carboxylic acid will only precipitate out of the aqueous solution if the pH is sufficiently acidic. It is crucial to adjust the pH to around 3 with an acid like 1.5 N HCl to ensure complete protonation and precipitation of the product.[1]
-
Degradation: Although generally stable, prolonged exposure to harsh basic or acidic conditions, especially at elevated temperatures, could potentially lead to some degradation, although this is less common for this particular molecule under standard hydrolysis conditions.
Route 2: Ullmann-type Synthesis from 5-Bromo-2-fluorobenzoic acid
This route involves a copper-catalyzed nucleophilic aromatic substitution.
Question: I am observing multiple spots on my TLC, and my final product is difficult to purify. What are the likely byproducts?
Answer:
The Ullmann-type reaction can generate several byproducts that complicate purification.
-
Unreacted Starting Material: The most common impurity is the starting material, 5-Bromo-2-fluorobenzoic acid, due to an incomplete reaction.
-
Homocoupling Products: Although less common in this specific hydroxylation, Ullmann reactions are known to sometimes produce homocoupling byproducts where two molecules of the aryl halide couple to form a biaryl.
-
Products of Side Reactions with Ligands: The (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane used as a ligand can potentially undergo side reactions, though these are typically minor.
-
Copper-containing Impurities: Residual copper salts from the catalyst can contaminate the final product, often giving it a colored tint. Thorough washing and purification are necessary to remove these.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction is heated at reflux for a sufficient time as per the protocol (e.g., overnight).[1]
-
Degas Solvents: The reaction is sensitive to oxygen, so it's important to use degassed water to minimize oxidative side reactions.[1]
-
Purification:
-
Acid-Base Extraction: Utilize the acidic nature of the product. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product.
-
Recrystallization: Recrystallization from a suitable solvent system can effectively remove less soluble or more soluble impurities.
-
Column Chromatography: If other purification methods fail, silica gel chromatography can be employed to separate the desired product from closely related byproducts.
-
Question: My final product has a blue or green tint. What is the cause and how can I remove it?
Answer:
A blue or green coloration in the final product is almost certainly due to residual copper from the CuBr₂ catalyst.
Solution:
-
Aqueous Washes: During the workup, washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonium chloride can help to sequester and remove copper ions.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon followed by filtration can often remove colored impurities.
-
Thorough Purification: As mentioned previously, acid-base extraction and recrystallization are effective methods for removing metal contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final this compound product?
A1: The most common impurities are typically the starting materials from the final step of your synthesis. For example, if you performed a hydrolysis, you might have residual methyl 2-fluoro-5-hydroxybenzoate. If you used the Ullmann-type route, you might have unreacted 5-bromo-2-fluorobenzoic acid. Depending on the purity of your starting materials, you could also have isomeric impurities.
Q2: What is a suitable solvent for recrystallizing this compound?
A2: A mixture of ethanol and water is often a good choice for the recrystallization of benzoic acid derivatives. You would dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Upon cooling, pure crystals of the product should form.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight. A mass of 155.4 for the [M-H]⁻ ion is expected.[1]
-
Melting Point Analysis: A sharp melting point close to the literature value (around 176-179 °C) indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity quantitatively.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reagents used can be hazardous. For instance, copper salts are toxic, and strong acids and bases are corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
The following table summarizes typical yields for the discussed synthetic routes.
| Synthetic Route | Starting Material | Reagents | Typical Yield | Reference |
| Hydrolysis | Methyl 2-fluoro-5-hydroxybenzoate | LiOH·H₂O, THF, H₂O | 91% | [1] |
| Ullmann-type Hydroxylation | 5-Bromo-2-fluorobenzoic acid | Na₂CO₃, CuBr₂, (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane, H₂O | 87% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis[1]
-
Dissolve Methyl 2-fluoro-5-hydroxybenzoate (30.0 g, 176.47 mmol) in a mixture of THF (262.5 mL) and water (87.5 mL).
-
To this solution, add LiOH·H₂O (22.2 g, 529.41 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, remove the THF by distillation under reduced pressure.
-
Dilute the residue with cold water.
-
Adjust the pH to approximately 3 with a 1.5 N HCl aqueous solution.
-
Extract the aqueous phase with ethyl acetate (3 x 250 mL).
-
Combine the organic phases, wash with brine (150 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield this compound as an off-white solid.
Protocol 2: Synthesis of this compound via Ullmann-type Reaction[1]
-
To a degassed solution of water, add 5-bromo-2-fluorobenzoic acid (1 eq.) and Na₂CO₃ (1 eq.) and reflux for 30 minutes.
-
Add a further portion of Na₂CO₃ (1.5 eq.) to the reaction and reflux for another 30 minutes.
-
In a separate flask, add CuBr₂ (0.1 eq.) and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq.) to degassed water to form an intense blue solution.
-
Add the copper-ligand mixture to the refluxing aqueous solution of the benzoic acid derivative.
-
Allow the reaction to stir at this temperature overnight.
-
Cool the resulting solution to room temperature and acidify with concentrated HCl.
-
Extract the product into ethyl acetate.
-
Dry the organic layer with MgSO₄, filter, and remove the solvent in vacuo to give the desired product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via hydrolysis.
Caption: Troubleshooting logic for identifying common byproducts in the synthesis of this compound.
References
Technical Support Center: Purification of 2-Fluoro-5-hydroxybenzoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 2-Fluoro-5-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present. Recrystallization is often effective for removing small amounts of impurities from a solid product.[1] Column chromatography is suitable for separating the desired compound from impurities with different polarities.[2] Acid-base extraction is a powerful technique for separating acidic compounds like this compound from neutral or basic impurities.[3]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound typically depend on the synthetic route used. Common impurities may include unreacted starting materials (e.g., 5-Bromo-2-fluorobenzoic acid or methyl 2-fluoro-5-hydroxybenzoate) or byproducts from side reactions.[4] For instance, if the synthesis involves hydrolysis of a methyl ester, incomplete hydrolysis could leave residual methyl 2-fluoro-5-hydroxybenzoate.
Q3: What is the general solubility profile of this compound?
A3: this compound is a polar molecule. It is slightly soluble in water, and its solubility in aqueous solutions is pH-dependent.[5] It is generally soluble in polar organic solvents such as ethyl acetate, acetone, and alcohols.[4] Its solubility in water increases with temperature, a property that is exploited during recrystallization.[6]
Q4: How can I effectively remove colored impurities from my crude product?
A4: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution. The charcoal adsorbs the colored impurities, and it is subsequently removed by hot filtration before the solution is cooled to allow for crystal formation.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Crystal Yield | 1. Too much solvent was used, preventing the solution from becoming saturated upon cooling.2. The compound is highly soluble in the chosen solvent, even at low temperatures.3. The cooling process was too rapid, leading to the formation of fine, difficult-to-collect crystals. | 1. Before cooling, gently heat the solution to evaporate some of the solvent to increase concentration.2. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).3. Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.[2] |
| Product "Oils Out" Instead of Crystallizing | The melting point of the compound is close to or below the boiling point of the solvent. | 1. Use a solvent with a higher boiling point.2. Utilize a co-solvent system to lower the effective melting point of the mixture.[7] |
| No Crystals Form Upon Cooling | The solution is not supersaturated, or nucleation has not initiated. | 1. Scratch the inside of the flask with a glass stirring rod to create nucleation sites.2. Add a "seed crystal" of the pure compound to induce crystallization.3. Concentrate the solution by evaporating some of the solvent and attempt to cool again.[6] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | 1. The mobile phase (eluent) polarity is not optimized.2. The column was packed improperly, leading to channeling.3. The column was overloaded with too much crude material. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. An ideal Rf value is typically between 0.2 and 0.4.2. Ensure the silica gel is packed uniformly without cracks or air bubbles.3. As a general rule, the amount of crude material should be 1-5% of the weight of the silica gel.[2] |
| Compound Tailing on TLC or Column | The acidic carboxylic acid and phenolic hydroxyl groups are interacting strongly with the acidic silica gel. | Add a small amount (0.5-1%) of a modifier like acetic acid or formic acid to the mobile phase to suppress this interaction and reduce tailing.[2][8] |
| Compound is Insoluble in the Mobile Phase | The chosen eluent is too non-polar for the compound. | Dissolve the crude sample in a minimal amount of a more polar solvent (like dichloromethane or acetone) before loading it onto the column. Ensure this loading solvent is more volatile than the mobile phase. |
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅FO₃ | [9] |
| Molecular Weight | 156.11 g/mol | [9] |
| Melting Point | 178.5-179.5 °C | [5] |
| Appearance | White to off-white powder | [5] |
Solvent Selection for Purification
| Technique | Solvent/System | Rationale |
| Recrystallization | Water, Ethanol/Water | Good solubility at high temperatures and poor solubility at low temperatures.[6][10] |
| Column Chromatography | Hexane/Ethyl Acetate (+ 0.5% Acetic Acid) | A common solvent system that allows for polarity adjustment. Acetic acid is added to reduce tailing.[2][11] |
| Acid-Base Extraction | Ethyl Acetate & Aqueous NaHCO₃/HCl | The compound is soluble in ethyl acetate. It reacts with sodium bicarbonate to form a water-soluble salt, which precipitates upon re-acidification with HCl.[4] |
Experimental Protocols
Protocol 1: Recrystallization from Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate.[6]
-
Saturation: Continue to add small portions of near-boiling water while stirring until all the solid has just dissolved.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[2]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[6]
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water.[6]
-
Drying: Allow air to be drawn through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. A mixture of hexane and ethyl acetate is a good starting point. Add 0.5% acetic acid to the eluent to prevent tailing. Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel.[2]
-
Elution: Add the mobile phase to the column and apply gentle pressure to begin elution. Collect the eluting solvent in fractions.[8]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[8]
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for low recrystallization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. This compound | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Synthesis of 2-Fluoro-5-hydroxybenzoic Acid Derivatives
Welcome to the technical support center for the regioselective synthesis of 2-Fluoro-5-hydroxybenzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective synthesis of this compound?
A1: The primary challenge lies in controlling the regioselectivity of the fluorination reaction. The starting material, 5-hydroxybenzoic acid, has two potential sites for electrophilic fluorination ortho to the hydroxyl group (C2 and C6) and one site para to the hydroxyl group (which is the position of the carboxylic acid). The hydroxyl group is a strong ortho-, para-directing group, making it difficult to selectively fluorinate the C2 position while avoiding fluorination at the C6 position and potential side reactions.[1][2] Another significant challenge is the potential for the formation of the undesired regioisomer, 4-Fluoro-3-hydroxybenzoic acid.
Q2: Why is the formation of the 4-Fluoro-3-hydroxybenzoic acid isomer a common problem?
A2: The formation of 4-Fluoro-3-hydroxybenzoic acid can occur if the directing effect of the carboxyl group is not effectively managed. While the hydroxyl group is a stronger activating and directing group, under certain reaction conditions, particularly at higher temperatures or with certain catalysts, fluorination can occur at the position ortho to the carboxylic acid.[3]
Q3: What is the role of protecting groups in this synthesis?
A3: Protecting groups are crucial for achieving high regioselectivity. By protecting the carboxylic acid and/or the hydroxyl group, you can modulate the electronic properties of the aromatic ring and sterically hinder certain positions, thereby directing the fluorinating agent to the desired C2 position.[4] For example, esterifying the carboxylic acid can prevent its interference in the reaction.
Q4: Which fluorinating agents are commonly used for this type of synthesis?
A4: Electrophilic fluorinating reagents are typically used for the direct fluorination of aromatic compounds. Common examples include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). The choice of fluorinating agent can significantly impact the regioselectivity and yield of the reaction.
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing low yields of the desired product, consider the following troubleshooting steps:
-
Check Starting Material Purity: Ensure your 5-hydroxybenzoic acid is pure. Impurities can lead to side reactions and consume reagents.
-
Optimize Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity and the formation of byproducts.[1] Try running the reaction at a lower temperature to see if it improves the yield of the desired isomer.
-
Solvent Selection: The polarity of the solvent can influence the reaction's outcome. Experiment with a range of solvents to find the optimal conditions for your specific substrate and fluorinating agent.[3]
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the fluorinating agent may lead to di-fluorination or other side reactions.
Issue 2: Formation of Regioisomers (e.g., 4-Fluoro-3-hydroxybenzoic acid)
The formation of undesired regioisomers is a common hurdle. Here’s how to address it:
-
Implement a Protecting Group Strategy: This is often the most effective solution. Protecting the carboxylic acid as an ester can prevent it from directing the fluorination.
-
Utilize a Directing Group: An alternative to protecting groups is the use of a directing group that can chelate to a metal catalyst and direct the fluorination to the ortho position.[5][6]
-
Choice of Fluorinating Agent: Some fluorinating agents may offer better regioselectivity than others for your specific substrate. It may be worthwhile to screen different N-F reagents.
-
Catalyst Selection: For certain C-H activation-based fluorination methods, the choice of catalyst is critical in determining the regioselectivity.[7]
Data Presentation
Table 1: Comparison of Synthetic Routes to Fluorinated Hydroxybenzoic Acids
| Target Compound | Starting Material | Reagents & Conditions | Yield | Reference |
| This compound | 5-Bromo-2-fluorobenzoic acid | 1. Na2CO3, H2O, Reflux; 2. CuBr2, (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane, Reflux | 87% | [8] |
| This compound | Methyl 2-fluoro-5-hydroxybenzoate | LiOH·H2O, THF/H2O, RT, 16h | 91% | [8] |
| 2-Fluoro-4-hydroxybenzoic acid | 2,4-Difluorobenzoic acid | NaOH, DMSO, 130°C, 8h | 90% | [9] |
| 3-Fluoro-4-hydroxybenzoic acid | 3-Fluoro-4-methoxybenzoic acid | HBr, Acetic Acid, Reflux, 34h | 86% | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 2-fluoro-5-hydroxybenzoate[8]
Materials:
-
Methyl 2-fluoro-5-hydroxybenzoate
-
Lithium hydroxide monohydrate (LiOH·H2O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1.5 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) in a 3:1 mixture of THF and water.
-
Add LiOH·H2O (3.0 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Remove THF under reduced pressure.
-
Dilute the residue with cold water and adjust the pH to ~3 with 1.5 N HCl.
-
Extract the aqueous phase with EtOAc (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: General synthetic workflow with protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Researchers Develop New Methods for Meta-selective CâH Functionalizations of Benzoic acids----Fujian Institute of Research on the Structure of Matter Chinese Academy of Sciences [english.fjirsm.cas.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
improving the solubility of 2-Fluoro-5-hydroxybenzoic acid for reactions
Technical Support Center: 2-Fluoro-5-hydroxybenzoic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of this compound for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is an organic compound that is soluble in water and common organic solvents like alcohols and ketones.[1] Its structure, containing a polar carboxylic acid group and a hydroxyl group, alongside a less polar fluorinated benzene ring, gives it a mixed polarity. Its solubility can be generally characterized as follows:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Generally soluble.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF): Generally soluble.[1][2]
-
Water: Slightly to moderately soluble. Solubility is highly dependent on pH.[1]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Limited to poor solubility.
Q2: Why am I observing poor solubility of this compound in my reaction?
A2: Poor solubility can arise from several factors. The choice of solvent may be inappropriate for the compound's polarity. For instance, using a non-polar solvent will likely result in low solubility. Additionally, the pH of the reaction medium is critical; in acidic or neutral aqueous solutions, the carboxylic acid will be protonated and less soluble than its deprotonated (salt) form, which is dominant in alkaline conditions.[3] Temperature also plays a significant role, as solubility often increases with heat.[4][5]
Q3: How can I improve the solubility of this compound in an aqueous medium?
A3: The most effective method for increasing the solubility of a carboxylic acid in water is to adjust the pH.[6] By adding a base (e.g., sodium hydroxide, potassium carbonate), you can deprotonate the carboxylic acid group to form a highly water-soluble carboxylate salt.[3] This technique is fundamental for reactions conducted in aqueous buffers or for preparing aqueous stock solutions.
Q4: Can I use a co-solvent system to improve solubility for an organic reaction?
A4: Yes, using a co-solvent is a very effective strategy.[6] If this compound is poorly soluble in your primary reaction solvent, adding a small amount of a miscible co-solvent in which the acid is highly soluble (like DMSO or DMF) can significantly enhance overall solubility.[6] This approach is common in organic synthesis to create a homogeneous reaction mixture.
Q5: Will heating the mixture improve solubility?
A5: In most cases, yes. Increasing the temperature generally increases the solubility of solid compounds in a liquid solvent.[4][5] However, be cautious of the compound's stability at elevated temperatures and the boiling point of your chosen solvent. For some compounds, heating can cause them to "oil out" rather than dissolve if the melting point is near the solvent's boiling point.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| The compound precipitates out of solution when another reagent is added. | The added reagent may be altering the polarity of the solvent system, making it less favorable for the dissolved acid. It could also be reacting to form a less soluble product. | 1. Ensure the added reagent is fully miscible with the reaction solvent. 2. Add the reagent slowly while vigorously stirring to maintain homogeneity. 3. If a new solid forms, it may be a precipitate from the reaction. Isolate and analyze it to confirm its identity. |
| The compound "oils out" instead of dissolving upon heating. | The melting point of the compound (approx. 176-179 °C) is being reached before it can fully dissolve in the chosen solvent.[1] | 1. Select a solvent with a higher boiling point. 2. Utilize a co-solvent system to improve solvation at a lower temperature. |
| Solubility is inconsistent between different batches of the compound. | There may be slight variations in the purity or crystalline form (polymorphism) of the this compound. Different crystal lattices can have different solubilities. | 1. Ensure you are using a consistent source and purity grade for the compound. 2. If the problem persists, consider characterizing the crystalline form using techniques like powder X-ray diffraction (PXRD). |
| After forming a salt to increase solubility, the free acid precipitates upon pH adjustment. | The pH of the solution has been lowered, causing the protonation of the soluble carboxylate salt back to the less soluble carboxylic acid form. | This is an expected chemical equilibrium. If you need to maintain solubility, ensure the pH of the solution remains in a range where the carboxylate salt is the predominant species. This is a common final step in reaction workups to isolate the acidic product.[2] |
Data Presentation
Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Qualitative Solubility | Notes |
| Polar Protic | Methanol, Ethanol, Water | Soluble to Slightly Soluble | Solubility in water is highly pH-dependent.[3] |
| Polar Aprotic | DMSO, DMF, THF, Acetone | Soluble | Often used as co-solvents to aid solubility in less polar systems.[1] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble to Poorly Soluble | Generally not suitable solvents for this compound. |
| Chlorinated | Dichloromethane (DCM) | Slightly Soluble | Solubility may be limited and might require a co-solvent. |
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
Objective: To quickly determine the best solvent for this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, toluene, DMSO)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent.
-
Agitate the mixture vigorously for 60 seconds at room temperature.
-
Observe the solution and classify as:
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Slightly Soluble: A significant portion dissolves, but some solid remains.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble at room temperature, gently warm the mixture in a water bath to observe any changes.
Protocol 2: Improving Solubility with a Co-Solvent
Objective: To enhance the solubility of this compound in a primary reaction solvent.
Procedure:
-
In the reaction vessel, add the this compound and the primary reaction solvent in which it has limited solubility.
-
Begin stirring the suspension.
-
Slowly add a miscible co-solvent (e.g., DMSO, DMF) dropwise in which the acid is known to be highly soluble.
-
Continue adding the co-solvent until the solid completely dissolves and the reaction mixture becomes a clear, homogeneous solution.
-
Note the final ratio of primary solvent to co-solvent for reproducibility. Be mindful that the co-solvent may affect reaction kinetics.
Protocol 3: Improving Aqueous Solubility via pH Adjustment
Objective: To prepare a soluble aqueous stock solution of this compound by forming its carboxylate salt.
Procedure:
-
Add the desired mass of this compound to a beaker or flask.
-
Add a portion of the total desired volume of deionized water and begin stirring. A suspension will form.
-
Prepare a dilute aqueous solution of a base, such as 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH).
-
Add the basic solution dropwise to the stirring suspension.
-
Continue adding the base until all the solid has dissolved and the solution is clear. Monitor the pH to ensure it is in the desired range for your experiment.
-
Add the remaining deionized water to reach the final target concentration.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors affecting compound solubility.
References
Technical Support Center: Esterification of 2-Fluoro-5-hydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the esterification of 2-Fluoro-5-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the esterification of this compound?
The main challenges stem from the presence of two reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. The key is to achieve chemoselective esterification of the carboxylic acid without engaging the phenolic hydroxyl group in unwanted side reactions. The electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the fluorine atom influence the reactivity of the aromatic ring, potentially leading to other side reactions under typical acidic esterification conditions.
Q2: Is direct Fischer esterification a suitable method for this compound?
Direct Fischer esterification, using an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be employed. However, it is not always an efficient method for phenolic acids due to the decreased nucleophilicity of the phenolic hydroxyl group which makes the esterification of the carboxylic acid slow, often requiring harsh reaction conditions or long reaction times to achieve a decent yield.[1] These harsh conditions can promote side reactions. Careful control of reaction parameters is crucial to favor the desired ester formation.
Q3: What are the most common side reactions observed during the esterification of this compound?
The most probable side reactions include:
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O-acylation of the phenolic hydroxyl group: Formation of a diester where both the carboxylic acid and the phenolic hydroxyl group are esterified. This is more likely with highly reactive acylating agents or under forcing conditions.
-
Electrophilic aromatic substitution: The activated aromatic ring can undergo reactions like sulfonation, especially when using concentrated sulfuric acid as a catalyst at elevated temperatures.[1]
-
Self-esterification/Polymerization: Intermolecular esterification between the carboxylic acid of one molecule and the phenolic hydroxyl of another can lead to the formation of dimers or oligomeric impurities.
-
Decarboxylation: Although less common under typical esterification conditions, prolonged heating at high temperatures can potentially lead to the loss of CO2 from the carboxylic acid group.
Q4: How can I minimize the formation of side products?
To minimize side reactions, consider the following strategies:
-
Use of milder catalysts: Instead of concentrated sulfuric acid, consider using catalysts like p-toluenesulfonic acid (p-TsA) or employing heterogeneous catalysts.
-
Protection/Deprotection strategy: Protecting the phenolic hydroxyl group as an ether or another suitable protecting group before esterification can ensure high chemoselectivity. This is followed by a deprotection step to yield the desired product.
-
Use of activating agents for the carboxylic acid: Activating the carboxylic acid, for example, by converting it to an acyl chloride, allows for esterification under milder conditions that are less likely to affect the phenolic hydroxyl group.[1]
-
Control of reaction conditions: Maintain the lowest possible effective temperature and monitor the reaction closely to stop it once the starting material is consumed, avoiding prolonged reaction times that can lead to side product formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired mono-ester | Incomplete reaction. | - Increase reaction time and monitor by TLC. - Use a larger excess of the alcohol to shift the equilibrium towards the product.[2] - Ensure the catalyst is active. |
| Formation of multiple products observed on TLC. | - This indicates the formation of side products. Refer to the side reaction minimization strategies in the FAQs. - Purify the crude product using column chromatography. | |
| Presence of a di-ester byproduct | The phenolic hydroxyl group has also been esterified. | - Use milder reaction conditions (lower temperature, shorter time). - Employ a protection strategy for the phenolic hydroxyl group. |
| Product is dark or contains colored impurities | Potential sulfonation of the aromatic ring or other degradation. | - Avoid using concentrated sulfuric acid, especially at high temperatures.[1] - Use an alternative catalyst such as p-TsA or a solid acid catalyst. - Purify the product by recrystallization or column chromatography, possibly with a charcoal treatment. |
| Starting material remains unreacted | Insufficient catalysis or deactivation of the catalyst. | - Add a fresh portion of the catalyst. - Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.[2] |
| Difficulty in isolating the product | The product may be soluble in the aqueous phase during workup. | - Ensure the aqueous phase is sufficiently acidified to protonate any remaining carboxylic acid, making it less water-soluble. - Use a more polar organic solvent for extraction, such as ethyl acetate. |
Experimental Protocols
Protocol A: Direct Fischer Esterification
This protocol aims for the direct, chemoselective esterification of the carboxylic acid functionality.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
p-Toluenesulfonic acid (p-TsA) or concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous organic solvent (e.g., toluene, if using a Dean-Stark trap)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), dissolve this compound (1.0 eq) in a large excess of the anhydrous alcohol (e.g., 20-50 equivalents), which also acts as the solvent.
-
Carefully add a catalytic amount of p-TsA (e.g., 0.1 eq) or concentrated H₂SO₄ (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Heat the mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water.
-
Carefully neutralize any remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol B: Protection-Esterification-Deprotection Strategy
This two-step method offers a more controlled route with potentially higher yields by protecting the reactive phenolic hydroxyl group.
Step 1: Protection of the Phenolic Hydroxyl Group (Example: Methyl Ether)
-
Dissolve this compound (1.0 eq) in a suitable solvent like acetone or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, e.g., 1.5 eq).
-
Add a methylating agent like dimethyl sulfate or methyl iodide (e.g., 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitor by TLC).
-
Work up the reaction by filtering off the base and removing the solvent. Extract the product into an organic solvent, wash with water and brine, dry, and concentrate. Purify if necessary.
Step 2: Esterification of the Protected Acid
-
Use the product from Step 1 (2-Fluoro-5-methoxybenzoic acid) and follow the procedure outlined in Protocol A . The absence of the free hydroxyl group will prevent side reactions at that site.
Step 3: Deprotection of the Phenolic Ether
-
Dissolve the ester from Step 2 in a suitable solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath and add a demethylating agent like boron tribromide (BBr₃) dropwise.
-
Stir the reaction at low temperature and then allow it to warm to room temperature until deprotection is complete (monitor by TLC).
-
Carefully quench the reaction with methanol or water.
-
Perform an aqueous workup, extract the product, dry the organic layer, and concentrate. Purify the final product as needed.
Data Presentation
Table 1: Comparison of Esterification Methods (Illustrative)
| Method | Catalyst | Temperature (°C) | Typical Reaction Time (h) | Yield of Mono-ester (%) | Key Side Products |
| Direct Fischer | H₂SO₄ | 80-100 | 8-16 | 40-60 | Di-ester, Sulfonated products |
| Direct Fischer | p-TsA | 80-100 | 12-24 | 50-70 | Di-ester |
| Protection-Deprotection | Multiple steps | Varies | >24 | >80 | Minimal |
Visualizations
Caption: Potential reaction pathways in the esterification of this compound.
Caption: A troubleshooting workflow for the esterification process.
References
Technical Support Center: Synthesis of 2-Fluoro-5-hydroxybenzoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Fluoro-5-hydroxybenzoic acid, with a focus on scaling up production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete hydrolysis of the ester precursor.[1] 2. Suboptimal reaction temperature or time. 3. Degradation of the product during workup. 4. Inefficient extraction.[1] | 1. Ensure complete dissolution of the starting material. Use a solvent mixture like THF/H₂O.[1] Increase the equivalents of the hydrolyzing agent (e.g., LiOH·H₂O).[1] 2. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. For the hydrolysis of methyl 2-fluoro-5-hydroxybenzoate, stirring for 16 hours at room temperature has been reported to be effective.[1] 3. Avoid excessive heat during solvent removal. Acidify the reaction mixture carefully with a dilute acid (e.g., 1.5 N HCl) to a pH of approximately 3 to precipitate the product.[1] 4. Perform multiple extractions with a suitable organic solvent like ethyl acetate (EtOAc) to maximize the recovery of the product from the aqueous phase.[1] |
| Product Discoloration (Off-white or Brown Solid) | 1. Presence of impurities from starting materials. 2. Formation of colored byproducts during the reaction. 3. Oxidation of the phenolic hydroxyl group. | 1. Use high-purity starting materials. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) can help remove colored impurities.[2] The use of activated carbon during purification can also aid in decolorization.[3] |
| Inconsistent Results Upon Scale-up | 1. Inefficient heat transfer in larger reaction vessels. 2. Poor mixing leading to localized concentration gradients. 3. Challenges in maintaining a consistent pH during workup. | 1. Ensure adequate stirring and use a reactor with appropriate heat transfer capabilities. Monitor and control the internal reaction temperature closely. 2. Employ mechanical stirring for larger batches to ensure homogeneity. 3. Add the acid for precipitation slowly and with vigorous stirring to avoid localized low pH, which could lead to product degradation. |
| Difficulty in Product Isolation/Filtration | 1. Formation of a very fine precipitate. 2. Oily product instead of a solid. | 1. After precipitation, allow the mixture to stir at a lower temperature for a period to encourage crystal growth, which can improve filterability. 2. Ensure the pH is optimal for precipitation. If the product oils out, try adding a co-solvent or cooling the mixture further. Ensure all organic solvents from the extraction have been thoroughly removed. |
Frequently Asked Questions (FAQs)
1. What is a common synthetic route for scaling up the production of this compound?
A frequently employed method involves the hydrolysis of a suitable ester precursor, such as methyl 2-fluoro-5-hydroxybenzoate.[1] This two-step process typically starts with the synthesis of the ester, followed by its hydrolysis to the final carboxylic acid. An alternative route begins with 5-bromo-2-fluorobenzoic acid.[1]
2. What are the key reaction parameters to control during the hydrolysis step?
Key parameters to control during the hydrolysis of methyl 2-fluoro-5-hydroxybenzoate include the stoichiometry of the base (e.g., LiOH·H₂O), the reaction temperature, and the reaction time.[1] Using a sufficient excess of the base ensures complete conversion of the ester. The reaction is typically carried out at room temperature for an extended period (e.g., 16 hours) to drive it to completion.[1]
3. How can the purity of the final product be improved?
The purity of this compound can be enhanced through recrystallization from an appropriate solvent mixture, such as ethanol and water.[2] Washing the isolated solid with cold water can help remove residual inorganic salts.[2] Treatment with activated carbon can be effective in removing colored impurities.[3]
4. What are some of the safety precautions to consider during the synthesis?
It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Concentrated acids and bases used in the workup are corrosive and should be handled with care.[2]
5. Are there any specific analytical techniques recommended for monitoring the reaction progress?
Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material and the formation of the product.[2] For more quantitative analysis and to assess the purity of the final product, High-Performance Liquid Chromatography (HPLC) is recommended.
Experimental Protocols
Synthesis of this compound via Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate[1]
-
Dissolution: Dissolve methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) in a 3:1 v/v mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: To this solution, add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Solvent Removal: After the reaction is complete, remove the THF by distillation under reduced pressure.
-
Dilution and Acidification: Dilute the residue with cold water and adjust the pH to approximately 3 with a 1.5 N HCl aqueous solution.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 250 mL for a 30g scale reaction).
-
Washing and Drying: Combine the organic phases, wash with brine (150 mL), and dry over anhydrous Na₂SO₄.
-
Isolation: Filter the solution and concentrate it under reduced pressure to obtain this compound as an off-white solid.
Data Presentation
Table 1: Summary of a Reported Synthesis of this compound [1]
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Methyl 2-fluoro-5-hydroxybenzoate | LiOH·H₂O | THF/H₂O (3:1) | 16 hours | Room Temperature | 91% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Managing Moisture Sensitivity in Reactions with 2-Fluoro-5-hydroxybenzoic Acid
Welcome to the technical support center for 2-Fluoro-5-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the potential moisture sensitivity of this reagent in various chemical reactions. Below you will find troubleshooting guides and frequently asked questions to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to moisture?
A1: While this compound is a stable solid, its reactivity can be influenced by the presence of moisture, particularly in reactions that require anhydrous conditions. The compound itself is not excessively hygroscopic, but adsorbed water can interfere with many common synthetic transformations. Commercial grades of this compound typically specify a maximum water content of 0.5%.
Q2: How can I determine the water content of my this compound?
A2: The most accurate method for determining the water content in solid organic compounds is Karl Fischer titration. This technique is highly specific to water and can provide precise measurements even at low concentrations.
Q3: What types of reactions involving this compound are most sensitive to moisture?
A3: Reactions that are highly sensitive to moisture include:
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Esterifications: Particularly Fischer esterifications which are equilibrium-driven and where water is a byproduct.
-
Amidations: Especially those employing water-sensitive coupling reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU).
-
Acyl chloride formation: Reactions with thionyl chloride or oxalyl chloride will be compromised by the presence of water.
-
Reactions involving organometallic reagents or other strongly basic or nucleophilic species that react with water.
Q4: What are the common signs that moisture is affecting my reaction?
A4: Common indicators of moisture-related issues include:
-
Low or no product yield.
-
Formation of unexpected byproducts.
-
A stalled reaction, where starting material is no longer consumed.
-
In amide coupling reactions, the formation of a urea byproduct from the hydrolysis of the coupling reagent.
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
Potential Cause: Presence of water in the this compound, alcohol, solvent, or catalyst. In Fischer esterifications, water is a byproduct, and its presence can shift the equilibrium back towards the starting materials.
Solutions:
-
Dry the this compound: If the water content is suspected to be high, dry the material before use. (See Experimental Protocols for a recommended drying procedure).
-
Use anhydrous solvents and reagents: Ensure that the alcohol and any co-solvents are of an anhydrous grade and are handled under an inert atmosphere (e.g., nitrogen or argon).
-
Remove water during the reaction: For Fischer esterifications, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add molecular sieves to the reaction mixture.
-
Use a large excess of the alcohol: This can help to drive the equilibrium towards the ester product.
Issue 2: Failed or Low-Yield Amide Coupling Reactions
Potential Cause: Hydrolysis of the coupling reagent and/or the activated carboxylic acid intermediate by water present in the reaction.
Solutions:
-
Ensure all components are dry: Dry the this compound, the amine, and the solvent before initiating the reaction.
-
Handle reagents under inert atmosphere: Coupling reagents like HATU and EDC are sensitive to atmospheric moisture. Handle them in a glovebox or under a stream of inert gas.
-
Choose the right solvent: Use anhydrous polar aprotic solvents such as DMF or DCM.
-
Order of addition: Add the coupling reagent to a solution of the carboxylic acid and base, allow for a pre-activation step before adding the amine.
Data Presentation
| Parameter | Value | Source |
| Typical Maximum Water Content | 0.5% | Commercial Supplier Specification |
| Melting Point | 201-203°C | MySkinRecipes[1] |
| Thermal Stability (predicted) | Stable up to ~250-300°C | Based on analogous compounds[2] |
Experimental Protocols
Protocol 1: Drying of this compound
This protocol is recommended for applications where stringent anhydrous conditions are necessary.
-
Place the this compound in a suitable flask or dish.
-
Place the container in a vacuum oven.
-
Heat the oven to 60-70°C. The melting point of the compound is well above this temperature, so there is minimal risk of decomposition.
-
Apply a vacuum and dry for 4-6 hours.
-
Allow the oven to cool to room temperature under vacuum before removing the dried product.
-
Store the dried compound in a desiccator over a strong drying agent (e.g., P₂O₅).
Protocol 2: Karl Fischer Titration for Water Content Determination
This protocol provides a general guideline for determining the water content in this compound.
-
Instrument Setup: Use a calibrated Karl Fischer titrator (volumetric or coulometric).
-
Solvent: Use a suitable Karl Fischer solvent, such as a mixture of methanol and a solubilizer if needed.
-
Titration: a. Add a known weight of this compound to the titration vessel. b. Titrate with the Karl Fischer reagent until the endpoint is reached. c. The instrument will calculate the water content based on the amount of reagent consumed.
-
Note: Some phenols can be oxidized by the Karl Fischer reagent, leading to inaccurate results. If this is suspected, modification of the solvent with a buffer may be necessary.
Visualizations
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Caption: Mechanism of moisture interference in EDC-mediated amide coupling.
References
Validation & Comparative
Comparative Reactivity of 2-Fluoro-5-hydroxybenzoic Acid and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount for designing synthetic routes and predicting molecular behavior. This guide provides a detailed comparison of the reactivity of 2-Fluoro-5-hydroxybenzoic acid and its positional isomers, focusing on acidity, susceptibility to electrophilic aromatic substitution, and decarboxylation. The information is supported by available experimental and predicted data to facilitate informed decision-making in research and development.
Introduction to Fluorohydroxybenzoic Acids
This compound and its isomers are valuable building blocks in medicinal chemistry and materials science. The presence and position of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, in conjunction with the deactivating carboxyl group, create a complex interplay of electronic effects that significantly influence the reactivity of the aromatic ring and the carboxylic acid functionality. This guide explores these effects through a comparative analysis of key reactivity parameters.
Comparison of Acidity
The acidity of the carboxylic acid group, quantified by its pKa value, is a fundamental aspect of its reactivity. The position of the fluoro and hydroxyl substituents on the benzene ring influences the stability of the carboxylate anion and thus the acidity of the molecule. Generally, electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it.
| Compound | Predicted pKa |
| This compound | 3.15 ± 0.10[1] |
| 2-Fluoro-6-hydroxybenzoic acid | 2.68 ± 0.25 |
| 3-Fluoro-4-hydroxybenzoic acid | 4.23 ± 0.10[2] |
| 4-Fluoro-2-hydroxybenzoic acid | Data not available |
| 4-Fluoro-3-hydroxybenzoic acid | 4.02 ± 0.10[3] |
Note: The pKa values presented are predicted values and should be considered as estimates. Experimental verification is recommended for precise applications.
Comparison of Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a key reaction for the functionalization of benzene derivatives. The rate and regioselectivity of EAS are governed by the electronic properties of the substituents already present on the ring.
-
-OH (Hydroxyl) group: A strongly activating, ortho-, para-directing group due to its strong +M (mesomeric) effect.
-
-F (Fluoro) group: A weakly deactivating, ortho-, para-directing group. It is deactivating due to its strong -I (inductive) effect but ortho-, para-directing because of its +M effect.
-
-COOH (Carboxyl) group: A deactivating, meta-directing group due to its -M and -I effects.
The overall reactivity and the position of substitution on the fluorohydroxybenzoic acid isomers will be a result of the combined influence of these three groups. The powerful activating effect of the hydroxyl group will generally dominate, directing incoming electrophiles to the positions ortho and para to it, provided steric hindrance is not a major factor. The deactivating nature of the carboxyl and fluoro groups will modulate the overall reaction rate.
A general workflow for predicting the outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is depicted below.
Caption: A logical workflow for predicting the major product(s) of an electrophilic aromatic substitution reaction on a substituted benzene.
Comparison of Reactivity in Decarboxylation
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is an important reaction of benzoic acids, often requiring high temperatures. The rate of decarboxylation is influenced by the electronic nature and position of other substituents on the aromatic ring.
Studies on hydroxybenzoic acids have shown that the rate of decarboxylation is significantly influenced by the position of the hydroxyl group. In general, ortho- and para-hydroxybenzoic acids decarboxylate more readily than their meta counterparts. This is attributed to the ability of the hydroxyl group to stabilize the transition state of the reaction through resonance.
A theoretical study suggests that a fluorine atom at the ortho-position to the carboxyl group can lower the energy barrier for decarboxylation, thereby facilitating the reaction.[4] This implies that isomers with a fluorine atom ortho to the carboxylic acid, such as 2-fluoro-3-hydroxybenzoic acid and 2-fluoro-6-hydroxybenzoic acid, might undergo decarboxylation more readily than other isomers.
The general mechanism for the decarboxylation of salicylic acid (2-hydroxybenzoic acid) is thought to proceed through a concerted mechanism involving a cyclic transition state.
Caption: A simplified representation of the proposed concerted mechanism for the decarboxylation of salicylic acid.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a fluorohydroxybenzoic acid isomer.
Materials:
-
Fluorohydroxybenzoic acid isomer
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of the fluorohydroxybenzoic acid isomer and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the beaker containing the acid solution.
-
Record the initial pH of the solution.
-
Titrate the acid solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.5 mL) of the titrant at a time.
-
After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.
-
Continue the titration until the pH shows a sharp increase and then levels off.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steep part of the titration curve.
Comparison of Relative Rates of Electrophilic Aromatic Substitution (Bromination)
Objective: To qualitatively compare the reactivity of different fluorohydroxybenzoic acid isomers towards electrophilic bromination.
Materials:
-
Fluorohydroxybenzoic acid isomers
-
Solution of bromine (Br₂) in a suitable solvent (e.g., acetic acid)
-
Test tubes
-
Pipettes
Procedure:
-
Prepare solutions of each fluorohydroxybenzoic acid isomer at the same concentration in a suitable solvent.
-
To separate test tubes, add a fixed volume of each isomer solution.
-
To each test tube, add a small, equal volume of the bromine solution. The bromine solution has a characteristic reddish-brown color.
-
Observe the rate at which the color of the bromine disappears in each test tube.
-
A faster disappearance of the bromine color indicates a faster reaction rate.
-
The relative reactivity of the isomers can be ranked based on the time taken for the bromine color to fade.
Conclusion
The reactivity of this compound and its isomers is a complex function of the interplay between the electronic effects of the fluoro, hydroxyl, and carboxyl substituents. While the hydroxyl group is a strong activator and ortho-, para-director in electrophilic aromatic substitution, the deactivating nature of the fluoro and carboxyl groups modulates the overall reactivity. In terms of acidity, the position of the electron-withdrawing fluorine atom plays a significant role. For decarboxylation, isomers with ortho-hydroxyl or ortho-fluoro groups relative to the carboxylic acid are predicted to be more reactive. This guide provides a foundational understanding of these reactivity trends, supported by available data and established chemical principles, to aid researchers in their synthetic endeavors. For critical applications, it is recommended to supplement this information with experimental validation.
References
A Comparative Guide to 2-Fluoro-5-hydroxybenzoic Acid and 3-Fluoro-5-hydroxybenzoic Acid for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties, Spectroscopic Data, and Potential Applications
In the landscape of pharmaceutical research and drug development, the nuanced differences between structural isomers can have profound implications for biological activity, pharmacokinetic profiles, and therapeutic efficacy. This guide provides a detailed comparative analysis of two such isomers: 2-Fluoro-5-hydroxybenzoic acid and 3-Fluoro-5-hydroxybenzoic acid. By presenting key physicochemical data, spectroscopic information, and outlining experimental protocols, this document serves as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Physicochemical Properties: A Head-to-Head Comparison
The positioning of the fluorine atom on the benzene ring significantly influences the electronic environment and, consequently, the physical and chemical properties of these isomers. A summary of their key properties is presented below.
| Property | This compound | 3-Fluoro-5-hydroxybenzoic acid |
| CAS Number | 51446-30-1[1][2][3] | 860296-12-4[4] |
| Molecular Formula | C₇H₅FO₃[1][2][3] | C₇H₅FO₃[4] |
| Molecular Weight | 156.11 g/mol [1][5] | 156.11 g/mol [4] |
| Melting Point | 201-203 °C[5][6] | 214-215 °C[4] |
| Boiling Point | 354.8±27.0 °C (Predicted)[6] | Not available |
| pKa | 3.15±0.10 (Predicted)[6] | Not available |
| Solubility | Soluble in water and common organic solvents like alcohols and ketones.[7] | Not available |
| Appearance | White to off-white solid[6][7] | Not available |
Spectroscopic Analysis: Unveiling Structural Nuances
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of these isomers are expected to show distinct patterns in the aromatic region (typically 6.5-8.0 ppm) due to the different electronic environments of the aromatic protons. The fluorine atom will cause splitting of adjacent proton signals (H-F coupling).
¹³C NMR: The carbon NMR spectra will also reflect the isomerism, with the carbon atom bonded to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the positions of the electron-withdrawing fluorine and electron-donating hydroxyl groups.
Infrared (IR) Spectroscopy
The IR spectra of both compounds are expected to display characteristic absorption bands for the hydroxyl (O-H stretch, broad, ~3300-2500 cm⁻¹), carbonyl (C=O stretch, ~1700-1680 cm⁻¹), and C-F (~1250-1000 cm⁻¹) functional groups. The precise positions of these bands may differ slightly between the two isomers.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compounds (156.11 g/mol ). The fragmentation patterns observed in the mass spectrum can provide further structural information and help differentiate between the isomers. For this compound, a mass-to-charge ratio (m/z) of 155.4 [M-1]⁻ has been reported.[6]
Biological Activity and Applications in Drug Development
The introduction of a fluorine atom into a benzoic acid scaffold can significantly modulate its biological activity. Fluorinated benzoic acids are known to play a role in various therapeutic areas.
Derivatives of fluorobenzoic acids have been investigated for their antimicrobial activity against a range of bacteria and fungi.[8] The presence of fluorine can enhance the metabolic stability and binding affinity of drug candidates to their target enzymes.[9] For instance, fluorinated benzoic acid derivatives have been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[10] They have also been explored as enzyme inhibitors in various therapeutic contexts, including cancer and infectious diseases.[11][12][13]
While specific biological data for this compound and 3-Fluoro-5-hydroxybenzoic acid are limited in the reviewed literature, their structural motifs suggest potential for exploration in these and other therapeutic applications. Further research is warranted to elucidate their specific biological targets and mechanisms of action.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of scientific research. The following sections outline standard methodologies for determining the key physicochemical properties discussed in this guide.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity. A common method for its determination is the capillary tube method using a melting point apparatus.
Protocol:
-
A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Determination of pKa (Acid Dissociation Constant)
The pKa value is a measure of the acidity of a compound. A common method for its determination is potentiometric titration.
Protocol:
-
A known weight of the benzoic acid derivative is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration.
Determination of Solubility
Solubility is a fundamental property that influences a drug's absorption and distribution.
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a vial.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
The saturated solution is filtered to remove any undissolved solid.
-
A known volume of the clear, saturated solution is carefully removed and the solvent is evaporated to dryness.
-
The weight of the remaining solid is measured, and the solubility is calculated in terms of g/L or mol/L.
Spectroscopic Analysis
NMR Spectroscopy:
-
A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
The solution is transferred to an NMR tube.
-
The ¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.
IR Spectroscopy:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded using an FTIR spectrometer.
Mass Spectrometry:
-
A dilute solution of the sample is prepared in a suitable volatile solvent.
-
The solution is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and any fragment ions.
Synthesis Pathway Visualization
The synthesis of these fluorinated hydroxybenzoic acids often involves multiple steps. The following diagram illustrates a general synthetic workflow that can be adapted for the preparation of these isomers, typically starting from a commercially available fluorinated precursor.
Caption: Generalized synthetic workflow for fluorinated hydroxybenzoic acids.
This guide provides a foundational comparison of this compound and 3-Fluoro-5-hydroxybenzoic acid. Further experimental investigation is necessary to fully characterize these compounds and explore their potential in drug discovery and development.
References
- 1. This compound | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. 860296-12-4 Cas No. | 3-Fluoro-5-hydroxybenzoic acid | Apollo [store.apolloscientific.co.uk]
- 5. This compound [myskinrecipes.com]
- 6. This compound CAS#: 51446-30-1 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
- 13. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Fluoro-5-hydroxybenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 2-Fluoro-5-hydroxybenzoic acid scaffold. Due to a lack of extensive direct studies on this specific parent compound, this guide draws insights from closely related analogues, particularly 2-hydroxybenzoic acid and other fluorinated benzoic acid derivatives, to inform the rational design of novel therapeutic agents. The data presented herein, including quantitative inhibitory concentrations and detailed experimental protocols, serves as a valuable resource for researchers engaged in drug discovery.
Comparative Biological Activity of Benzoic Acid Derivatives
While specific SAR studies on a wide range of this compound derivatives are limited in publicly available literature, the analysis of analogous compounds provides critical insights into the structural features that govern biological activity.
Analogous 2-Hydroxybenzoic Acid Derivatives as SIRT5 Inhibitors
A significant study on 2-hydroxybenzoic acid derivatives as inhibitors of Sirtuin 5 (SIRT5), a deacetylase involved in metabolic pathways and implicated in cancer, offers a strong model for understanding potential SAR.[1] The core 2-hydroxybenzoic acid moiety was identified as essential for inhibitory activity.[1] A lead optimization effort based on a hit compound (Compound 11) from a thermal shift screening assay led to the identification of more potent derivatives.[1]
The following table summarizes the in vitro inhibitory activity of a series of these 2-hydroxybenzoic acid analogues against SIRT5.
| Compound ID | Structure | SIRT5 IC₅₀ (μM) |
| 11 | 4-acetamido-2-hydroxy-5-(thioureido)benzoic acid | 26.4 ± 0.8 |
| 14 | 2-hydroxy-4-(methylamino)-5-(thioureido)benzoic acid | 13.1 ± 1.1 |
| 15 | 4-(ethylamino)-2-hydroxy-5-(thioureido)benzoic acid | 11.2 ± 0.9 |
| 20 | 4-(butylamino)-2-hydroxy-5-(thioureido)benzoic acid | 4.8 ± 0.3 |
| 25 | 2-hydroxy-4-(piperidin-1-yl)-5-(thioureido)benzoic acid | 3.2 ± 0.2 |
| 32 | 2-hydroxy-4-morpholino-5-(thioureido)benzoic acid | 10.5 ± 0.9 |
| 43 | 2-hydroxy-4-((4-(thiazol-2-yl)piperazin-1-yl)methyl)-5-(thioureido)benzoic acid | 2.6 ± 0.1 |
Data sourced from a study on 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.[1]
Key SAR Observations for 2-Hydroxybenzoic Acid Analogues:
-
Essential Moieties: The carboxylic acid and the adjacent hydroxyl group of the 2-hydroxybenzoic acid core are crucial for maintaining SIRT5 inhibitory activity.[1] Molecular docking studies suggest that the carboxylate group forms electrostatic interactions and hydrogen bonds with key residues (Arg105 and Tyr102) in the SIRT5 active site, while the hydroxyl group forms a hydrogen bond with Val221.[1]
-
Substitution at the 4-position: Modifications at the 4-position of the benzoic acid ring significantly impact potency.
-
Replacing the acetamido group of the initial hit (Compound 11) with small alkylamino groups (e.g., methylamino in Compound 14 and ethylamino in Compound 15) resulted in a two-fold increase in potency.[1]
-
Increasing the alkyl chain length at the 4-amino position generally led to improved activity, with the butylamino derivative (Compound 20) showing an IC₅₀ of 4.8 μM.[1]
-
Incorporating cyclic amines at the 4-position, such as piperidine (Compound 25), further enhanced the inhibitory potency.[1]
-
-
Complex Substituents: The most potent compound identified in the series, Compound 43, features a larger, more complex substituent at the 4-position, indicating that the active site can accommodate bulkier groups which may form additional favorable interactions.[1]
Insights from Other Fluorinated Benzoic Acid Derivatives
Further evidence for the potential of the fluorinated benzoic acid scaffold in drug discovery comes from studies on related molecules:
-
2-Fluoro-5-methylbenzoic Acid Derivative: A pyrimidinone derivative synthesized from 2-fluoro-5-methylbenzoic acid demonstrated selective inhibition of adenylyl cyclase 1 (AC1) with an inhibitory concentration of 0.54 μM, highlighting the potential of this scaffold in developing treatments for chronic pain.[2]
-
2-Fluoro-5-formylbenzoic Acid: This trifunctional building block is a valuable starting material for SAR studies. The presence of the fluorine atom can enhance metabolic stability and binding affinity.[3] It has been utilized in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and antifungal agents.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following are representative protocols for the synthesis and biological evaluation of derivatives of the this compound scaffold.
General Synthesis of 2-Fluoro-5-hydroxybenzamide Derivatives
A common method for synthesizing amide derivatives from a carboxylic acid involves activation of the carboxyl group followed by reaction with an amine.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of this compound in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride at 0 °C. The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
Amidation: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. The desired amine and a base such as TEA are added sequentially. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is washed with water, 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford the desired amide derivative.
In Vitro Enzyme Inhibition Assay (Representative Protocol for SIRT5)
This protocol describes a trypsin-coupled fluorescence assay to determine the in vitro inhibitory activity of compounds against SIRT5.[1]
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic substrate (e.g., a peptide with a fluorescent reporter)
-
NAD⁺
-
Trypsin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.
-
Enzyme Reaction: The SIRT5 enzyme is pre-incubated with the test compounds in the assay buffer for a specified time at room temperature in the 384-well plate.
-
Initiation of Reaction: The reaction is initiated by the addition of the fluorogenic substrate and NAD⁺. The plate is incubated at 37 °C for a defined period (e.g., 60 minutes).
-
Development: The reaction is stopped, and the fluorescent signal is developed by the addition of a solution containing trypsin. The plate is incubated for an additional period (e.g., 30 minutes) at 37 °C.
-
Data Acquisition: The fluorescence intensity is measured using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a four-parameter logistic equation using suitable software.
Visualizations
Experimental Workflow for SAR Studies
Caption: A logical workflow for structure-activity relationship (SAR) studies.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a SIRT5-mediated signaling pathway by a hypothetical derivative.
References
The Impact of Fluorination on the Biological Activity of Hydroxybenzoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacological profiles. This guide provides an objective comparison of the biological activities of fluorinated versus non-fluorinated hydroxybenzoic acids, supported by experimental data. We will delve into their comparative antimicrobial, antioxidant, and enzyme-inhibiting properties, providing detailed experimental protocols and visualizing key signaling pathways to facilitate further research and drug development endeavors.
Key Biological Activities: A Comparative Overview
Fluorination can significantly alter the biological properties of hydroxybenzoic acids by modifying their lipophilicity, electronic character, and metabolic stability. These alterations can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.
Antimicrobial Activity
Hydroxybenzoic acids and their derivatives are known for their antimicrobial properties. The introduction of fluorine can further enhance this activity. While comprehensive comparative data is still emerging, available research suggests that fluorination can lead to lower Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 4-Hydroxybenzoic Acid | 160[1] | >160 | - |
| 2,4-Dihydroxybenzoic Acid | 2000[2] | 2000[2] | 2000[2] |
| 3,4-Dihydroxybenzoic Acid | 2000[2] | 2000[2] | 2000[2] |
| m-Fluorophenyl Benzimidazole Derivative | - | 31.25[3] | - |
| 2-(m-fluorophenyl)-benzimidazole | 7.81[3] | - | - |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Antioxidant Activity
The antioxidant capacity of hydroxybenzoic acids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The position and number of hydroxyl groups significantly influence this activity. While fluorination can modulate the electronic properties of the molecule, its effect on antioxidant activity is complex and not yet fully elucidated with direct comparative studies. Generally, an increased number of hydroxyl groups correlates with higher antioxidant activity.
Table 2: Comparative Antioxidant Activity (IC50 in µM)
| Compound | DPPH Radical Scavenging |
| Gentisic Acid (2,5-Dihydroxybenzoic Acid) | 6.1 - 29.2[4] |
| 2,3-Dihydroxybenzoic Acid | Slightly lower than 3,4,5-THB[4] |
| Gallic Acid (3,4,5-Trihydroxybenzoic Acid) | 2.42[4] |
| Salicylic Acid | >1000[5] |
Note: IC50 values represent the concentration required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.
Enzyme Inhibition
A significant area where fluorination has demonstrated a profound impact is in enzyme inhibition. Fluorinated hydroxybenzoic acid derivatives have shown enhanced inhibitory potency against key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).
Table 3: Comparative COX-2 Inhibition Activity
| Compound | IC50 (mM) |
| Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) | 0.16[6] |
| Aspirin (2-acetoxybenzoic acid) | 0.18[6] |
| HTB (2-hydroxy-4-trifluoromethylbenzoic acid) | 0.39[6] |
| Sodium Salicylate | >10[6] |
Signaling Pathway Modulation
Fluorinated hydroxybenzoic acids can exert their biological effects by modulating key cellular signaling pathways, including those involved in inflammation and apoptosis.
Inhibition of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses. The fluorinated salicylic acid derivative, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), has been shown to be a more potent inhibitor of NF-κB activation compared to its non-fluorinated counterpart, salicylic acid.[6][7] This enhanced inhibition is attributed to the presence of the trifluoromethyl group.[6][7]
Figure 1. Inhibition of the NF-κB signaling pathway.
Induction of Apoptosis via Caspase-3 Activation
Fluoride has been shown to induce apoptosis, or programmed cell death, through the activation of caspase-3, a key executioner caspase.[3][8] While direct comparative studies on fluorinated versus non-fluorinated hydroxybenzoic acids are limited in this area, the known pro-apoptotic effect of fluoride suggests a potential mechanism for the anticancer activity of fluorinated derivatives.
Figure 2. Induction of apoptosis via Caspase-3 activation.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a generalized workflow for screening the biological activity of chemical compounds.
Figure 3. General experimental workflow for biological activity screening.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial/Fungal Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., McFarland standard).
-
Serial Dilution of Compounds: The test compounds (fluorinated and non-fluorinated hydroxybenzoic acids) are serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: Various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in methanol.
-
Reaction Mixture: A specific volume of the test compound or standard is mixed with the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in an appropriate buffer.
-
Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Reaction Mixture: The enzyme, test compound (or vehicle control), and a chromogenic or fluorogenic probe are combined in a microplate well.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The change in absorbance or fluorescence over time is monitored using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control, and the IC50 value is calculated.
Conclusion
The strategic fluorination of hydroxybenzoic acids presents a promising avenue for the development of novel therapeutic agents with enhanced biological activities. As demonstrated, fluorinated derivatives can exhibit superior enzyme inhibitory and antimicrobial properties compared to their non-fluorinated counterparts. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to explore the full therapeutic potential of this class of compounds. This guide provides a foundational resource for researchers to build upon in their quest for more effective and safer drugs.
References
- 1. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoride induces apoptosis by caspase-3 activation in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Validation for 2-Fluoro-5-hydroxybenzoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Fluoro-5-hydroxybenzoic acid. The performance of this method is objectively compared with alternative analytical techniques, supported by representative experimental data. Detailed methodologies for the primary analysis and all validation procedures are presented to facilitate implementation and ensure reproducibility in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Method
A robust isocratic reversed-phase HPLC (RP-HPLC) method has been developed and validated for the determination of this compound. This method is suitable for purity assessment, quantitative analysis in bulk drug substances, and can be adapted for various research and quality control applications.
Experimental Protocol: HPLC Analysis
Instrumentation and Consumables:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]
-
Software: Chromatography data acquisition and processing software.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.
-
Filters: 0.45 µm syringe filters.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., in a 60:40 v/v ratio). The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at approximately 230 nm and 275 nm, which are the typical UV λmax for fluorobenzoic acids.[1]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
Preparation of Solutions:
-
Mobile Phase Preparation (for 1 L): To 400 mL of HPLC grade water, add 1.0 mL of formic acid to create a 0.1% solution. Combine this with 600 mL of HPLC grade acetonitrile.[1]
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]
-
Sample Preparation (for Bulk Drug Substance): Accurately weigh approximately 25 mg of the this compound sample. Transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
HPLC Method Validation
The described HPLC method should be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended application.[1] The validation process assesses various performance characteristics of the method.
Experimental Workflow for Method Validation
References
A Comparative Analysis of the Acidity of Fluorinated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acidity of ortho-, meta-, and para-fluorinated benzoic acid isomers. The analysis is supported by experimental pKa values, a detailed examination of the underlying electronic and steric effects influencing acidity, and standardized experimental protocols for pKa determination.
Quantitative Data Summary
The acidity of a compound is quantitatively expressed by its pKa value; a lower pKa indicates a stronger acid. Experimental data consistently demonstrates that the position of the fluorine atom on the benzoic acid ring significantly influences its acidity.
| Compound | Isomer | pKa Value |
| 2-Fluorobenzoic Acid | ortho | 3.27[1][2] |
| 3-Fluorobenzoic Acid | meta | 3.86[2][3] |
| 4-Fluorobenzoic Acid | para | 4.14[1][2] |
| Benzoic Acid (Reference) | - | 4.20[1][2] |
Theoretical Basis for Acidity Differences
The observed trend in acidity among the fluorinated benzoic acid isomers can be attributed to a combination of electronic and steric effects exerted by the fluorine substituent. These effects influence the stability of the carboxylate anion (conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.[1]
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density through the sigma (σ) bonds.[1] This effect helps to disperse and stabilize the negative charge on the carboxylate anion.[1] The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[1]
-
Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the benzene ring's pi (π) system.[1] This electron-donating effect increases electron density on the ring, which can destabilize the carboxylate anion and decrease acidity.[1] The +M effect is most pronounced at the ortho and para positions.[1]
-
Ortho Effect: Ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers.[1] This "ortho effect" is attributed to steric hindrance between the ortho substituent and the carboxyl group, which forces the carboxyl group out of the plane of the benzene ring.[1] This disruption of coplanarity, known as Steric Inhibition of Resonance (SIR), reduces the resonance interaction between the carboxyl group and the aromatic ring, thereby increasing the acidity of the carboxylic acid.[1]
Analysis of Isomers:
-
2-Fluorobenzoic Acid (ortho): The significantly lower pKa of the ortho isomer is a result of the powerful, close-range inductive effect (-I) of the fluorine atom, combined with the ortho effect.[1] These factors strongly stabilize the conjugate base, outweighing the opposing resonance effect (+M).[1]
-
3-Fluorobenzoic Acid (meta): At the meta position, the resonance effect is not operative. Therefore, the acidity is primarily enhanced by the electron-withdrawing inductive effect, making it a stronger acid than benzoic acid.
-
4-Fluorobenzoic Acid (para): In the para isomer, both the inductive (-I) and resonance (+M) effects are at play.[1] While the inductive effect withdraws electron density, the resonance effect donates it. The net result is a slight increase in acidity compared to benzoic acid, but it is the weakest acid among the three fluoro-isomers.[1]
Experimental Protocols for pKa Determination
The pKa values of fluorobenzoic acids are commonly determined by potentiometric titration or UV-Vis spectrophotometry.[2]
Potentiometric Titration
This method involves the titration of a known concentration of the fluorobenzoic acid with a standardized strong base, while monitoring the pH of the solution. The pKa is determined from the midpoint of the titration curve.[2]
Apparatus and Reagents:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[2]
-
Magnetic stirrer and stir bar.[2]
-
Burette.[2]
-
Titration vessel (beaker).[2]
-
Fluorobenzoic acid isomer.
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).[2]
-
Deionized water.[2]
-
Potassium chloride (KCl) to maintain constant ionic strength.[2]
Procedure:
-
Sample Preparation: Accurately weigh a sample of the fluorobenzoic acid isomer and dissolve it in a known volume of deionized water. A co-solvent like acetonitrile may be used for less soluble compounds.[4]
-
Titration Setup: Place the solution in the titration vessel with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). The data can be analyzed using software such as Hyperquad for more precise calculations.[4][5]
UV-Vis Spectrophotometry
This method relies on the difference in the UV-Vis absorbance spectra of the protonated (acidic) and deprotonated (basic) forms of the fluorobenzoic acid.
Procedure:
-
Wavelength Selection: Prepare two solutions of the fluorobenzoic acid at the same concentration: one in a strongly acidic buffer (e.g., pH 2) and one in a strongly basic buffer (e.g., pH 10). Scan the UV-Vis spectrum of each solution to determine the wavelengths of maximum absorbance for the acidic and basic forms.[2]
-
Sample Preparation: Prepare a series of solutions of the fluorobenzoic acid at a constant concentration in buffers of varying, precisely known pH values.[2]
-
Absorbance Measurement: Measure the absorbance of each buffered solution at the selected analytical wavelength.[2]
-
Data Analysis: The pKa can be determined by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[2] Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data:[2] pKa = pH + log[(A - AI) / (AU - A)] Where:
-
A is the absorbance of the sample at a given pH.
-
AI is the absorbance of the fully ionized (basic) form.
-
AU is the absorbance of the fully unionized (acidic) form.
-
Visualizing the Determinants of Acidity
The following diagram illustrates the key electronic and steric factors that dictate the relative acidities of the fluorinated benzoic acid isomers.
Caption: Factors influencing the acidity of fluorobenzoic acid isomers.
References
A Comparative Purity Analysis of Synthesized 2-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the rigorous assessment of purity is a critical, non-negotiable step. The presence of even minute impurities can significantly impact the efficacy, safety, and regulatory approval of a final product. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Fluoro-5-hydroxybenzoic acid, a key building block in various drug discovery programs. For comparative analysis, we contrast its purity profile with that of a structurally related compound, 5-Hydroxy-2-nitrobenzoic acid.
Comparative Purity Assessment: this compound vs. 5-Hydroxy-2-nitrobenzoic Acid
The purity of synthesized lots of this compound and the alternative compound, 5-Hydroxy-2-nitrobenzoic acid, was determined using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS). A summary of the quantitative data is presented below.
| Analytical Technique | Parameter | Synthesized this compound | Synthesized 5-Hydroxy-2-nitrobenzoic Acid |
| HPLC | Purity (%) | 99.2% | 98.7% |
| Major Impurity (%) | 0.5% (Isomer: 2-Fluoro-3-hydroxybenzoic acid) | 0.8% (Starting Material: 3-Hydroxybenzoic acid) | |
| Other Impurities (%) | 0.3% | 0.5% | |
| ¹H NMR | Purity (mol%) | >99% | >98% |
| Impurity Signals | Signals corresponding to residual solvent (EtOAc) and isomeric impurity observed. | Signals for residual starting material and solvent (THF) were detected. | |
| Mass Spectrometry | [M-H]⁻ ion (m/z) | 155.01 | 182.02 |
| Impurity Ions (m/z) | 155.01 (Isomer), 219.95 (Brominated precursor) | 137.02 (Starting Material) |
Experimental Workflow for Purity Assessment
The following diagram outlines the logical workflow for the comprehensive purity assessment of the synthesized aromatic carboxylic acids.
Caption: Workflow for the synthesis, purification, and multi-technique purity analysis.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method provides quantitative information on the purity of the sample and separates the main compound from its impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used for structural confirmation and to identify and quantify impurities, including residual solvents.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The spectral width should be sufficient to cover the aromatic and carboxylic acid proton regions (typically 0-13 ppm).[1]
-
A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the compound and any identified impurities.
-
The molar percentage of impurities can be estimated by comparing the integral of the impurity peaks to the integral of a known proton signal from the main compound.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized compound and to identify the mass of potential impurities.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
MS Analysis:
-
Infuse the sample solution directly into the ESI source or inject it into an LC-MS system.
-
Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
The mass range should be set to cover the expected molecular weight of the compound and potential impurities.
-
-
Data Analysis:
-
Confirm the molecular weight of the product by identifying the peak corresponding to its [M-H]⁻ ion.
-
Analyze other peaks in the spectrum to identify potential impurities based on their mass-to-charge ratio.
-
Potential Impurities in the Synthesis of this compound
The synthesis of this compound may introduce several impurities, including:
-
Starting Materials: Unreacted precursors such as 5-Bromo-2-fluorobenzoic acid or Methyl 2-fluoro-5-hydroxybenzoate.[2]
-
Reagents: Inorganic salts like lithium hydroxide or sodium carbonate.[2]
-
Byproducts: Isomeric products (e.g., 2-Fluoro-3-hydroxybenzoic acid) or products of incomplete reactions.
-
Residual Solvents: Solvents used during the reaction and purification, such as tetrahydrofuran (THF) or ethyl acetate (EtOAc).
Signaling Pathway Context
While this compound is a building block, its derivatives are often designed to interact with specific biological pathways. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Caption: Hypothetical signaling pathway showing inhibition by a derivative.
By employing a multi-technique approach as outlined in this guide, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their starting materials for further research and development.
References
A Comparative Spectroscopic Guide for the Structural Confirmation of 2-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the structural confirmation of 2-Fluoro-5-hydroxybenzoic acid against two common structural alternatives: 4-Hydroxybenzoic acid and Salicylic acid (2-Hydroxybenzoic acid). The objective is to furnish researchers with the necessary data and methodologies to unambiguously identify these compounds and ensure the structural integrity of synthesized molecules in drug development and other scientific endeavors.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its structural isomers.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | H-3 | ~7.18 | dd | J = 6.0, 3.2 |
| H-4 | ~6.95 | m | ||
| H-6 | ~7.09 | dd | J = 10.5, 8.9 | |
| -OH (phenolic) | ~9.5 (broad s) | s | ||
| -COOH | ~13.0 (broad s) | s | ||
| 4-Hydroxybenzoic acid | H-2, H-6 | 7.79 | d | J = 8.8 |
| H-3, H-5 | 6.82 | d | J = 8.8 | |
| -OH (phenolic) | 10.2 (broad s) | s | ||
| -COOH | 12.5 (broad s) | s | ||
| Salicylic acid | H-3 | 7.85 | dd | J = 7.7, 1.7 |
| H-4 | 6.90 | t | J = 7.5 | |
| H-5 | 7.45 | t | J = 7.8 | |
| H-6 | 6.95 | d | J = 8.3 | |
| -OH (phenolic) | ~11.0 (broad s) | s | ||
| -COOH | ~13.5 (broad s) | s |
Note: Chemical shifts for this compound are based on experimental data from synthesis reports; exact values may vary based on experimental conditions.[1]
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| This compound (Predicted) | C-1 (C-COOH) | ~168 |
| C-2 (C-F) | ~155 (d, ¹JCF ≈ 240 Hz) | |
| C-3 | ~118 (d, ²JCF ≈ 22 Hz) | |
| C-4 | ~119 | |
| C-5 (C-OH) | ~150 | |
| C-6 | ~115 (d, ³JCF ≈ 8 Hz) | |
| COOH | ~170 | |
| 4-Hydroxybenzoic acid | C-1 (C-COOH) | 121.7 |
| C-2, C-6 | 131.9 | |
| C-3, C-5 | 115.5 | |
| C-4 (C-OH) | 161.8 | |
| COOH | 167.8 | |
| Salicylic acid | C-1 (C-COOH) | 117.3 |
| C-2 (C-OH) | 161.2 | |
| C-3 | 117.8 | |
| C-4 | 135.8 | |
| C-5 | 119.5 | |
| C-6 | 130.4 | |
| COOH | 172.1 |
Note: ¹³C NMR data for this compound is based on predicted values due to the lack of readily available experimental data. The characteristic large one-bond C-F coupling (¹JCF) and smaller multi-bond couplings are key identifying features.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Expected) | 4-Hydroxybenzoic acid | Salicylic acid |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| O-H Stretch (Phenol) | ~3400 (broad) | ~3380 (broad) | ~3233 (broad) |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C=O Stretch (Carboxylic Acid) | ~1700-1680 | ~1678 | ~1665 |
| C=C Stretch (Aromatic) | ~1620, 1500 | ~1610, 1590 | ~1613, 1485 |
| C-F Stretch | ~1250-1100 | - | - |
| C-O Stretch (Phenol/Acid) | ~1300-1200 | ~1235 | ~1248 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 156 | 139 ([M-OH]⁺), 111 ([M-COOH]⁺), 83 |
| 4-Hydroxybenzoic acid | 138 | 121 ([M-OH]⁺), 93 ([M-COOH]⁺), 65 |
| Salicylic acid | 138 | 120 ([M-H₂O]⁺), 92, 64 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its ability to dissolve these polar compounds and to allow for the observation of the exchangeable acidic protons of the hydroxyl and carboxylic acid groups.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 5 seconds to ensure quantitative analysis of all carbon signals, including quaternary carbons.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing : Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₅ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition :
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (for GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube.
-
Instrumentation : Use a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition :
-
Set the ionization energy to 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
-
Data Analysis : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure.
Visualization of Analytical Workflow and Structures
The following diagrams illustrate the overall workflow for the spectroscopic analysis and the chemical structures of the compared compounds.
References
A Comparative Guide to the Synthesis of 2-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
2-Fluoro-5-hydroxybenzoic acid is a valuable building block in medicinal chemistry and materials science. Its strategic functionalization allows for the synthesis of complex molecules with potential applications in drug discovery and development. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, yields, and reaction conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data for two distinct synthetic pathways to this compound, enabling a direct comparison of their efficiency and resource requirements.
| Parameter | Route 1: Hydrolysis of Methyl Ester | Route 2: Ullmann Condensation |
| Starting Material | Methyl 2-fluoro-5-hydroxybenzoate | 5-Bromo-2-fluorobenzoic acid |
| Key Reagents | Lithium hydroxide monohydrate (LiOH·H₂O), HCl | Sodium carbonate (Na₂CO₃), Copper(II) bromide (CuBr₂), (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane |
| Solvent(s) | Tetrahydrofuran (THF), Water | Water |
| Reaction Time | 16 hours | Overnight |
| Reaction Temperature | Room Temperature | Reflux |
| Reported Yield | 91%[1] | 87%[1] |
| Purity/Characterization | Off-white solid, MS m/z: [M-1]⁻ = 155.4[1] | Off-white solid, ¹H NMR, LCMS[1] |
| Number of Steps | 1 (final deprotection step) | 1 (core reaction) |
Detailed Experimental Protocols
Route 1: Synthesis via Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate
This synthetic route involves the hydrolysis of the corresponding methyl ester to yield the final carboxylic acid. It is a high-yielding, single-step deprotection.
Experimental Procedure: [1]
-
Methyl 2-fluoro-5-hydroxybenzoate (30.0 g, 176.47 mmol) is dissolved in a 3:1 mixture of tetrahydrofuran (THF) and water (350 mL).
-
Lithium hydroxide monohydrate (22.2 g, 529.41 mmol) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
Following completion, THF is removed under reduced pressure.
-
The remaining aqueous residue is diluted with cold water and the pH is adjusted to approximately 3 using a 1.5 N HCl solution.
-
The aqueous phase is extracted three times with ethyl acetate (3 x 250 mL).
-
The combined organic layers are washed with brine (150 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting product is an off-white solid of this compound (25.1 g, 91% yield).
Route 2: Synthesis via Ullmann Condensation
This approach utilizes a copper-catalyzed Ullmann condensation reaction, starting from 5-bromo-2-fluorobenzoic acid.
Experimental Procedure: [1]
-
To a degassed solution of water (0.35 M), 5-bromo-2-fluorobenzoic acid (1 eq.) and sodium carbonate (1 eq.) are added. The mixture is refluxed for 30 minutes.
-
An additional portion of sodium carbonate (1.5 eq.) is added, and the mixture is refluxed for another 30 minutes.
-
In a separate vessel, copper(II) bromide (0.1 eq.) and (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane (0.2 eq.) are added to degassed water (0.04 M), resulting in an intense blue solution.
-
This catalyst mixture is then added to the refluxing aqueous solution of the benzoic acid derivative.
-
The reaction is stirred at reflux overnight.
-
After cooling to room temperature, the solution is acidified with concentrated HCl and extracted with ethyl acetate.
-
The organic extracts are dried with magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the desired product.
-
Starting with 3.5 g of 5-bromo-2-fluorobenzoic acid, 2.16 g (87% yield) of this compound is obtained as an off-white solid.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route 1: Hydrolysis.
Caption: Synthetic pathway for Route 2: Ullmann Condensation.
References
A Comparative Guide to the Synthesis of 2-Fluoro-5-hydroxybenzoic Acid: An Evaluation of Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Fluoro-5-hydroxybenzoic acid, a key building block in the development of novel pharmaceuticals, can be approached through several synthetic routes. This guide provides a comparative analysis of the most common methods, focusing on the reagents utilized, reaction yields, and experimental conditions. We will delve into established protocols and explore viable alternative reagents to offer a comprehensive resource for process optimization and development.
Comparison of Primary Synthetic Routes
Two principal strategies dominate the synthesis of this compound: the hydrolysis of a methyl ester precursor and the Ullmann condensation of a brominated analog. Each route offers distinct advantages and employs different sets of reagents.
| Parameter | Route 1: Hydrolysis | Route 2: Ullmann Condensation |
| Starting Material | Methyl 2-fluoro-5-hydroxybenzoate | 5-Bromo-2-fluorobenzoic acid |
| Key Transformation | Ester Hydrolysis | Nucleophilic Aromatic Substitution |
| Standard Reagents | LiOH·H₂O, THF, H₂O, HCl | CuBr₂, (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane, Na₂CO₃, H₂O, HCl |
| Reported Yield | 91%[1] | 87%[1] |
| Reaction Time | 16 hours[1] | Overnight[1] |
| Reaction Temperature | Room Temperature[1] | Reflux[1] |
Experimental Protocols
Below are detailed experimental protocols for the two primary synthetic routes.
Route 1: Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate
This method involves the saponification of the methyl ester to the corresponding carboxylic acid.
Procedure:
-
Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) is dissolved in a 3:1 mixture of tetrahydrofuran (THF) and water.[1]
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq.) is added to the solution at room temperature.[1]
-
The reaction mixture is stirred at room temperature for 16 hours.[1]
-
Upon completion, the THF is removed under reduced pressure.
-
The remaining aqueous solution is diluted with cold water and acidified to a pH of approximately 3 using 1.5 N HCl.[1]
-
The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.[1]
Route 2: Ullmann Condensation of 5-Bromo-2-fluorobenzoic acid
This approach utilizes a copper-catalyzed nucleophilic aromatic substitution to introduce the hydroxyl group.
Procedure:
-
A solution of 5-bromo-2-fluorobenzoic acid (1.0 eq.) and sodium carbonate (Na₂CO₃) (1.0 eq.) in degassed water is refluxed for 30 minutes.[1]
-
An additional portion of Na₂CO₃ (1.5 eq.) is added, and the mixture is refluxed for another 30 minutes.[1]
-
In a separate vessel, copper(II) bromide (CuBr₂) (0.1 eq.) and (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane (0.2 eq.) are added to degassed water.[1]
-
This catalyst solution is then added to the refluxing aqueous solution of the benzoic acid derivative.[1]
-
The reaction mixture is stirred at reflux overnight.[1]
-
After cooling to room temperature, the solution is acidified with concentrated HCl.
-
The product is extracted with ethyl acetate, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated to afford this compound.[1]
Alternative Reagents and Comparative Analysis
While the protocols above describe high-yielding methods, the choice of reagents can be adapted based on cost, availability, and specific experimental constraints.
Alternatives for Ester Hydrolysis (Route 1)
The hydrolysis of the methyl ester is a standard transformation with several well-established reagent systems beyond lithium hydroxide.
| Reagent | Typical Conditions | Advantages | Considerations |
| Sodium Hydroxide (NaOH) | Aqueous methanol or ethanol, reflux | Cost-effective and readily available. | May require elevated temperatures, potentially affecting sensitive functional groups. |
| Potassium Hydroxide (KOH) | Aqueous methanol or ethanol, reflux | Similar to NaOH, with potassium salts sometimes offering better solubility. | Similar considerations regarding reaction temperature as NaOH. |
| Acid Catalysis (e.g., HCl, H₂SO₄) | Aqueous solution, reflux | Useful for base-sensitive substrates. | The reaction is reversible and requires a large excess of water to drive to completion. |
While specific yield data for the hydrolysis of methyl 2-fluoro-5-hydroxybenzoate with NaOH and KOH were not found in the surveyed literature, these reagents are standard for saponification and are expected to provide good to excellent yields under appropriate conditions.
Alternatives for Ullmann Condensation (Route 2)
The Ullmann reaction is a versatile method for forming carbon-heteroatom bonds, and its efficiency can be significantly influenced by the choice of catalyst, ligand, and base.
| Reagent Type | Alternatives | Advantages | Considerations |
| Copper Catalyst | CuI, CuO, Copper nanoparticles | CuI is a common and effective catalyst. Nanoparticles can offer higher reactivity. | The choice of copper source can influence reaction rates and yields. |
| Ligand | L-proline, Phenanthroline, N,N-dimethylglycine | Amino acid-based ligands like L-proline are often inexpensive and can promote the reaction at lower temperatures. | The ligand is crucial for solubilizing the copper salt and facilitating the catalytic cycle. The optimal ligand can be substrate-dependent. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. Cs₂CO₃ is often more effective but also more expensive. | The base's strength and solubility play a critical role in the reaction's success. |
The literature on Ullmann reactions suggests that a variety of ligands and bases can be effective, often allowing for milder reaction conditions. For instance, L-proline has been shown to be an effective ligand for copper-catalyzed coupling reactions. The selection of the optimal combination of catalyst, ligand, and base may require empirical screening for this specific transformation.
Synthetic Pathway Visualization
The following diagram illustrates the two primary synthetic routes to this compound.
Conclusion
References
A Comparative Guide to the Synthesis of 2-Fluoro-5-hydroxybenzoic Acid for Researchers and Drug Development Professionals
An objective analysis of the cost-effectiveness of prevalent synthesis methods for 2-Fluoro-5-hydroxybenzoic acid, a key intermediate in pharmaceutical development.
This guide provides a detailed comparison of the two primary synthetic routes to this compound: the hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate and the Ullmann condensation of 5-bromo-2-fluorobenzoic acid. The analysis focuses on providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding process selection, optimization, and scalability. Experimental protocols, cost-effectiveness analysis, and visual representations of the synthetic workflows are presented to facilitate a comprehensive understanding.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for each synthesis method, offering a clear comparison of their performance and economic viability.
Table 1: Reaction Parameters and Yield
| Parameter | Method 1: Hydrolysis | Method 2: Ullmann Condensation |
| Starting Material | Methyl 2-fluoro-5-hydroxybenzoate | 5-bromo-2-fluorobenzoic acid |
| Key Reagents | Lithium hydroxide monohydrate | Sodium carbonate, Copper(II) bromide, (R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine |
| Solvent(s) | Tetrahydrofuran (THF), Water | Water |
| Reaction Time | 16 hours | ~1 hour (reflux) + overnight |
| Reaction Temperature | Room Temperature | Reflux |
| Reported Yield | 91% | 87% |
| Purification | Extraction, Recrystallization | Extraction, Recrystallization |
Table 2: Estimated Cost-Effectiveness Analysis (per kilogram of product)
| Cost Factor | Method 1: Hydrolysis | Method 2: Ullmann Condensation |
| Starting Material Cost | Moderate | Low to Moderate |
| Reagent Cost | Low | High (driven by catalyst and ligand) |
| Solvent Cost | Moderate | Low |
| Energy Cost | Low (room temperature reaction) | High (reflux conditions) |
| Estimated Labor Cost | Moderate | Moderate to High (multi-step catalyst preparation) |
| Estimated Purification Cost | Moderate | Moderate to High (potential for copper contamination) |
| Estimated Waste Disposal Cost | Low | Moderate (copper-containing waste) |
| Overall Estimated Cost | Lower | Higher |
Note: Cost estimations are based on available bulk pricing for starting materials and reagents and general industrial costs for solvents, energy, and labor. Actual costs may vary depending on supplier, scale, and specific process conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further study.
Method 1: Synthesis of this compound via Hydrolysis
Materials:
-
Methyl 2-fluoro-5-hydroxybenzoate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1.5 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (3.0 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, remove the THF by distillation under reduced pressure.
-
Dilute the remaining aqueous residue with cold water.
-
Adjust the pH of the solution to approximately 3 with 1.5 N HCl.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an off-white solid.[1]
Method 2: Synthesis of this compound via Ullmann Condensation
Materials:
-
5-bromo-2-fluorobenzoic acid
-
Sodium carbonate (Na₂CO₃)
-
Copper(II) bromide (CuBr₂)
-
(R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Water (H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, add 5-bromo-2-fluorobenzoic acid (1.0 eq.) and sodium carbonate (1.0 eq.) to degassed water.
-
Reflux the mixture for 30 minutes.
-
Add another portion of sodium carbonate (1.5 eq.) and continue to reflux for an additional 30 minutes.
-
In a separate vessel, dissolve copper(II) bromide (0.1 eq.) and (R,R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine (0.2 eq.) in degassed water to form a deep blue solution.
-
Add the copper-ligand solution to the refluxing reaction mixture.
-
Continue to stir the reaction at reflux overnight.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the combined organic extracts over magnesium sulfate, filter, and remove the solvent in vacuo to obtain the desired product.[1]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthesis method.
Concluding Remarks
Based on this analysis, the hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate (Method 1) appears to be the more cost-effective and straightforward approach for the synthesis of this compound. Its advantages include a higher reported yield, milder reaction conditions (room temperature), and the avoidance of expensive and potentially toxic heavy metal catalysts.
The Ullmann condensation (Method 2), while a viable alternative, presents several challenges from a cost and process perspective. The requirement for a copper catalyst and a specialized chiral ligand significantly increases the raw material costs. Furthermore, the high-temperature reflux conditions contribute to higher energy consumption. The potential for copper contamination in the final product may also necessitate more rigorous and costly purification steps. While advancements in Ullmann-type couplings have made them more applicable in industrial settings, for this specific transformation, the hydrolysis route offers a more economically favorable profile, particularly for large-scale production.[2][3]
Researchers and process chemists should consider these factors when selecting a synthetic route. For early-stage research where small quantities are needed and cost is less of a concern, either method may be suitable. However, for process development and scale-up, the hydrolysis method presents a more promising and economically sustainable option.
References
assessing the influence of the fluorine atom on the properties of hydroxybenzoic acid
The strategic incorporation of a fluorine atom onto the hydroxybenzoic acid scaffold significantly influences its physicochemical properties and biological activity, offering promising avenues for drug discovery and development. This guide provides a comprehensive comparison of fluorinated and non-fluorinated hydroxybenzoic acids, supported by experimental data, to illuminate the nuanced effects of this powerful halogen.
Fluorination is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of molecules. By replacing a hydrogen atom with fluorine, researchers can modulate a compound's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide delves into the specific impact of fluorine on the properties of hydroxybenzoic acid, a class of compounds with known anti-inflammatory, antimicrobial, and antioxidant activities.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a fluorine atom brings about predictable yet impactful changes to the fundamental physicochemical characteristics of hydroxybenzoic acid. These alterations are pivotal in determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Hydroxybenzoic Acid Isomers | Fluorinated Hydroxybenzoic Acid Derivatives | Influence of Fluorine |
| pKa | 2-Hydroxybenzoic acid: 2.97[1] 3-Hydroxybenzoic acid: 4.06[1] 4-Hydroxybenzoic acid: 4.48[1] | 5-Fluorosalicylic acid: ~2.68 (Predicted)[2] 3-Fluoro-4-hydroxybenzoic acid: 4.23 (Predicted)[3] | The strong electron-withdrawing nature of the fluorine atom stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid group.[4] |
| logP | 4-Hydroxybenzoic acid: 1.58[5] | 3-Fluoro-4-hydroxybenzoic acid: 1.23 (Predicted)[6] | Fluorine substitution generally increases lipophilicity; however, the position of substitution and the interplay with the hydroxyl group can lead to nuanced effects on the overall logP value. |
| Solubility | 4-Hydroxybenzoic acid: Slightly soluble in water[5] | 3-Fluoro-4-hydroxybenzoic acid: Slightly soluble in water[3] 5-Fluorosalicylic acid: Slightly soluble in water[2] | The effect of fluorination on solubility is complex and depends on the overall changes in polarity and crystal lattice energy. Generally, fluorinated derivatives maintain slight solubility in water. |
Biological Activity: Enhancing Nature's Blueprint
Hydroxybenzoic acids and their derivatives are known to exhibit a range of biological activities. The addition of fluorine can potentiate these effects or introduce novel functionalities, primarily by improving metabolic stability and target engagement.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Salicylic acid (2-hydroxybenzoic acid) is the active metabolite of aspirin, a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. Fluorinated derivatives of salicylic acid have been developed to improve upon its therapeutic profile. For instance, diflunisal, a difluorophenyl derivative of salicylic acid, is a potent COX inhibitor used for pain and inflammation management.[7]
Antimicrobial Activity
Both hydroxybenzoic acids and their fluorinated counterparts have demonstrated antimicrobial properties. While comprehensive studies directly comparing the Minimum Inhibitory Concentrations (MICs) of a hydroxybenzoic acid and its corresponding fluorinated derivative are limited, research indicates that fluorinated benzoic acid derivatives possess antibacterial and antifungal activity.[8] The increased lipophilicity imparted by fluorine can facilitate the passage of the molecule through microbial cell membranes, potentially leading to enhanced antimicrobial efficacy.
Signaling Pathway Modulation: The NF-κB and MAPK Connection
Salicylic acid and its derivatives are known to exert their anti-inflammatory effects not only through direct enzyme inhibition but also by modulating key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators.[9][10][][12]
The introduction of fluorine can influence how these molecules interact with components of these signaling cascades, potentially leading to more potent or selective modulation. For instance, the altered electronic properties of the fluorinated aromatic ring could affect protein-ligand binding within the pathway.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a hydroxybenzoic acid derivative.
Materials:
-
Hydroxybenzoic acid derivative
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Ethanol (if the compound has low water solubility)
-
pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a known amount of the hydroxybenzoic acid derivative and dissolve it in a known volume of deionized water (or a water/ethanol mixture).
-
Calibrate the pH meter using standard buffer solutions.
-
Place the beaker containing the acid solution on the magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the acid solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.5 mL) of the titrant.
-
Record the pH after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point (the point of steepest inflection) from the graph.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
Determination of logP by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a centrifuge tube.
-
Add a known volume of the other solvent (n-octanol or water) to the tube to create a two-phase system.
-
Securely cap the tubes and place them on a mechanical shaker. Shake for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
After shaking, centrifuge the tubes to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Pipettes
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain (e.g., to a 0.5 McFarland standard).
-
Inoculate each well (except for a negative control well) with the bacterial suspension.
-
Include a positive control (broth and bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The incorporation of fluorine into the hydroxybenzoic acid structure offers a powerful tool for fine-tuning its physicochemical and biological properties. The increased acidity, modulated lipophilicity, and enhanced metabolic stability conferred by the fluorine atom can lead to improved anti-inflammatory and antimicrobial agents. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation therapeutic agents based on the fluorinated hydroxybenzoic acid scaffold.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. 5-Fluorosalicylic acid | 345-16-4 [chemicalbook.com]
- 3. 3-Fluoro-4-hydroxybenzoic acid | 350-29-8 [m.chemicalbook.com]
- 4. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of acetylsalicylic acid on nuclear factor-kappaB activation and on late preconditioning against infarction in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Fluoro-5-hydroxybenzoic Acid: A Procedural Guide
For Immediate Reference: Do not dispose of 2-Fluoro-5-hydroxybenzoic acid down the drain or in regular trash. This compound requires disposal as hazardous chemical waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. According to safety data sheets, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Some sources also indicate it may be harmful if swallowed (H302) and cause serious eye damage (H318).[3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Citation(s) |
| Eye Protection | Goggles compliant with European standard EN 166 or NIOSH-approved safety glasses with side-shields. | [1] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | [1] |
| Skin and Body | Long-sleeved clothing or a lab coat. | [1] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if exposure limits are exceeded. | [1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[2][5][6] This typically involves incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[7][8]
1. Waste Collection and Segregation:
-
Solid Waste: Collect un-used or waste this compound in its original container or a clearly labeled, compatible container.[6] The container must be tightly sealed.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that are contaminated with the chemical should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Solutions: If the chemical is in a solvent, it must be collected in a labeled, sealed container designated for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]
2. Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., irritant).
3. Storage:
-
Store waste containers in a designated, secure waste accumulation area.
-
This area should be a well-ventilated space, away from incompatible materials such as strong oxidizing agents.[7]
4. Arrange for Pickup:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Follow all institutional and local regulations for waste manifest and transportation.[6][8]
5. Spill Management:
-
In the event of a spill, avoid generating dust.[9]
-
For small spills, carefully sweep the solid material into a designated waste container.[7]
-
The affected area should then be decontaminated.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to consult your institution's specific safety and disposal guidelines, as well as local and national regulations, to ensure full compliance.[6][8] Always prioritize safety by using the appropriate personal protective equipment and handling procedures.
References
- 1. fishersci.es [fishersci.es]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemical-label.com [chemical-label.com]
- 4. This compound | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for Handling 2-Fluoro-5-hydroxybenzoic Acid
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-Fluoro-5-hydroxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of specific personal protective equipment. The primary risks include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[1][2][3][4][5][6]
Table 1: Hazard Summary and Recommended PPE
| Hazard Category | GHS Hazard Statement(s) | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1][4][5] | Lab Coat: A chemical-resistant lab coat must be worn and fully fastened. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and replaced immediately if contaminated.[1][6] Footwear: Fully enclosed shoes are mandatory. |
| Eye Contact | H319: Causes serious eye irritation.[1][4][5] H318: Causes serious eye damage.[2][3] | Safety Goggles: Wear chemical splash goggles that conform to European standard EN 166 or equivalent.[1] Face Shield: For operations with a high risk of dust generation or splashing, a face shield should be worn in addition to safety goggles. |
| Inhalation | H335: May cause respiratory irritation.[1][4][5] | Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[5][6][7] Respiratory Protection: If engineering controls are inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. The specific type of respirator will depend on the potential exposure level.[1][6] |
| Ingestion | H302: Harmful if swallowed.[2][3] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling, even when gloves have been worn. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following workflow outlines the necessary steps from preparation to final waste disposal.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
Experimental Protocols: Handling and Disposal Procedures
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, ensuring it is within a certified and functioning chemical fume hood.[7]
-
Before starting, verify that the fume hood's airflow is adequate.
-
Assemble all necessary equipment, such as spatulas, weigh boats, glassware, and appropriately labeled waste containers.[7]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in Table 1.
-
Inspect gloves for any signs of damage or degradation before use.
-
-
Chemical Handling:
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any surfaces and non-disposable equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.[7]
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[5]
-
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[7]
-
Unused Chemical: Unwanted or expired this compound should be treated as hazardous waste. Do not mix it with other waste streams unless compatibility has been confirmed.
-
-
Final Disposal:
-
All waste must be disposed of through an approved waste disposal plant or licensed professional waste disposal service.[5]
-
Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed.
-
Do not release the chemical or contaminated materials into the environment or drains.[1][6]
-
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
Table 2: First Aid Procedures for Exposure
| Exposure Route | First Aid Instructions |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice/attention. Remove and wash contaminated clothing before reuse.[1][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][5] |
| Ingestion | Clean the mouth with water and then drink plenty of water. Get medical attention if symptoms occur.[1] |
Logical Relationship of Safety Measures
The following diagram illustrates the relationship between the chemical's hazards and the corresponding safety controls.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
